Lith-O-Asp
Description
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Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,27+,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUCRVJEHQBAKP-CNZWOIIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)O)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: The Anti-Metastatic Mechanisms of Lith-O-Asp and Related Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary driver of mortality in cancer patients, underscoring the urgent need for effective anti-metastatic agents. This document provides a detailed technical overview of the mechanisms of action for "Lith-O-Asp," a novel sialyltransferase inhibitor with demonstrated anti-metastatic properties. For clarity and comprehensiveness, this guide also delineates the distinct anti-cancer activities of related compounds, namely lithium salts (e.g., Lithium Orotate and Aspartate) acting through Glycogen Synthase Kinase-3β (GSK-3β) inhibition, and the enzyme L-asparaginase, which functions by depleting asparagine. This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to provide a thorough resource for researchers in oncology and drug development.
Introduction: Differentiating "this compound," Lithium Salts, and L-Asparaginase
The term "this compound" can be ambiguous and may be confused with lithium salts or L-asparaginase. It is crucial to distinguish between these compounds as they possess fundamentally different mechanisms of action against cancer metastasis.
-
This compound : A novel, cell-permeable derivative of lithocholic acid developed as a pan-sialyltransferase inhibitor. Its primary mechanism involves disrupting the sialylation of cell surface proteins, which is critical for cell adhesion, migration, and invasion.[1][2][3][4]
-
Lithium (as salts like Orotate or Aspartate) : An alkali metal that acts as a direct inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[5] Its anti-metastatic effects stem from the modulation of various downstream signaling pathways that regulate processes like the epithelial-mesenchymal transition (EMT) and lymphangiogenesis.
-
L-Asparaginase : An enzyme that depletes the non-essential amino acid L-asparagine from the bloodstream. Certain cancer cells that lack asparagine synthetase activity are highly dependent on extracellular asparagine, and its depletion leads to apoptosis and inhibition of tumor growth.
This document will focus primarily on the detailed mechanism of this compound and the anti-metastatic pathways affected by lithium.
This compound: A Sialyltransferase Inhibitor
Increased sialylation of cell surface glycoproteins is a hallmark of metastatic cancer, contributing to poor prognosis. Sialyltransferases (STs) are the enzymes responsible for this modification. This compound has emerged as a potent inhibitor of these enzymes.
Core Mechanism of Action
This compound functions by inhibiting the activity of various sialyltransferase enzymes. This leads to a reduction in the sialic acid content of key cell surface proteins, most notably integrin-β1. The hypo-sialylation of integrins disrupts their function in cell adhesion and signaling, leading to a cascade of anti-metastatic effects.
The central signaling pathway inhibited by this compound is the FAK/Paxillin pathway. By reducing integrin-β1 sialylation, this compound prevents the activation and phosphorylation of Focal Adhesion Kinase (FAK) and Paxillin. This, in turn, leads to the attenuation of Rho GTPase activity, resulting in impaired actin dynamics and a reduction in cell motility and invasion.
Signaling Pathway Diagram
Caption: this compound inhibits sialyltransferases, blocking the FAK/Paxillin pathway.
Quantitative Data
The inhibitory effects of this compound on various sialyltransferases have been quantified, demonstrating its pan-inhibitory nature.
| Sialyltransferase Isozyme | IC50 Value (µM) | Reference |
| ST3Gal-I | ~12 | |
| ST3Gal-III | ~37 | |
| ST6Gal-I | ~12-37 |
Key Experimental Protocols
In Vitro Sialyltransferase Activity Assay:
-
Enzyme Source : Recombinant human sialyltransferase isozymes.
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Substrate : A suitable acceptor substrate (e.g., asialofetuin) and a donor substrate (CMP-sialic acid).
-
Inhibitor : this compound is pre-incubated with the enzyme at various concentrations.
-
Reaction : The enzymatic reaction is initiated by adding the substrates and incubated at 37°C.
-
Detection : The amount of sialic acid transferred is quantified, often using a colorimetric or fluorescent method, to determine the level of inhibition.
Cell Migration and Invasion Assays (Transwell Assay):
-
Cell Culture : Cancer cell lines (e.g., lung cancer cell lines) are cultured with and without this compound.
-
Apparatus : A Boyden chamber with a porous membrane is used. For invasion assays, the membrane is coated with Matrigel.
-
Procedure : Cells are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., FBS).
-
Incubation : The chamber is incubated for a set period (e.g., 24-48 hours) to allow cell migration/invasion.
-
Quantification : Non-migrated cells are removed from the upper surface of the membrane. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Lithium: A GSK-3β Inhibitor
Lithium, administered as various salts, has shown promise as an anti-metastatic agent through a mechanism distinct from this compound. Its primary target is the serine/threonine kinase GSK-3β.
Core Mechanism of Action
Lithium directly inhibits GSK-3β, often by promoting its inhibitory phosphorylation at the Ser9 residue. The inactivation of GSK-3β has several downstream consequences that collectively suppress metastasis:
-
Inhibition of Lymphangiogenesis : Lithium reduces the expression of transforming growth factor-β-induced protein (TGFBIp) in cancer cells. This is achieved by inhibiting Smad3 phosphorylation, a process downstream of GSK-3β inactivation. Reduced TGFBIp expression, in turn, inhibits the migration of lymphatic endothelial cells, a critical step in the formation of new lymphatic vessels (lymphangiogenesis) that tumors use to metastasize.
-
Reversal of Epithelial-Mesenchymal Transition (EMT) : Long-term lithium treatment can reverse EMT in cancer cells. It achieves this by down-regulating mesenchymal markers like Vimentin and N-cadherin, while up-regulating the epithelial marker E-cadherin.
-
Stabilization of β-catenin : As a key component of the Wnt/β-catenin pathway, GSK-3β normally targets β-catenin for degradation. Lithium-mediated inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which can have context-dependent effects but is often linked to the regulation of cell fate and differentiation.
Signaling Pathway Diagram
Caption: Lithium inhibits GSK-3β, suppressing lymphangiogenesis and metastasis.
Quantitative Data from In Vivo Studies
Studies using mouse xenograft models have demonstrated the anti-metastatic efficacy of lithium carbonate.
| Cancer Model | Treatment | Outcome | Reference |
| SW620 Colon Cancer Xenograft | 125 mg/kg Lithium Carbonate (oral gavage, 2x/week) | No significant effect on primary tumor growth. | |
| SW620 Colon Cancer Xenograft | 125 mg/kg Lithium Carbonate (oral gavage, 2x/week) | Prevented metastasis to lungs, liver, and lymph nodes. |
Key Experimental Protocols
Tumor Xenograft Model for Metastasis:
-
Cell Line : Human cancer cells (e.g., SW620 colon cancer cells) are cultured.
-
Animal Model : Immunocompromised mice (e.g., NOD-SCID) are used.
-
Implantation : A specific number of cancer cells are injected subcutaneously into the mice.
-
Treatment : Once tumors are established, mice are randomized into control (vehicle) and treatment groups. The treatment group receives lithium (e.g., lithium carbonate) via oral gavage on a set schedule.
-
Monitoring : Primary tumor volume is measured regularly.
-
Endpoint Analysis : After a predetermined period, mice are euthanized. Primary tumors, lungs, liver, and lymph nodes are harvested.
-
Metastasis Quantification : Tissues are fixed, sectioned, and stained (e.g., with H&E). The number and size of metastatic nodules in distant organs are quantified.
Summary and Future Directions
This compound and lithium salts represent two distinct, promising strategies for targeting cancer metastasis.
-
This compound acts as a sialyltransferase inhibitor, disrupting the crucial FAK/paxillin signaling pathway to reduce cell migration and invasion. Its broad-spectrum activity against multiple ST isozymes makes it a compelling candidate for further preclinical development.
-
Lithium functions as a GSK-3β inhibitor, primarily suppressing metastasis by inhibiting tumor lymphangiogenesis and reversing EMT. As a repurposed drug, lithium's safety profile is well-established, though its narrow therapeutic window requires careful consideration.
Future research should focus on developing more selective sialyltransferase inhibitors to minimize off-target effects and exploring combination therapies where the distinct mechanisms of agents like this compound and lithium could be leveraged for synergistic anti-metastatic activity. A deeper understanding of the complex downstream effects of GSK-3β inhibition in different cancer types is also warranted to optimize its therapeutic potential.
References
- 1. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lithium in Cancer Therapy: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
Lith-O-Asp: A Pan-Sialyltransferase Inhibitor for Impeding Cancer Progression
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Increased sialylation of cell surface glycans, a process mediated by sialyltransferases (STs), is a well-established hallmark of metastatic cancer. This aberrant glycosylation contributes to tumor progression by influencing cell adhesion, migration, and invasion. Consequently, the development of sialyltransferase inhibitors has emerged as a promising therapeutic strategy. Lith-O-Asp, a novel derivative of lithocholic acid, has been identified as a potent pan-sialyltransferase inhibitor, demonstrating significant anti-metastatic and anti-angiogenic properties in preclinical studies. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its evaluation.
Quantitative Data on Inhibitory Activity
This compound exhibits broad inhibitory activity against multiple sialyltransferase enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values and effective concentrations used in various functional assays.
| Enzyme/Assay | Cell Line(s) | This compound Concentration/IC50 | Reference |
| In Vitro Enzyme Inhibition | |||
| ST3Gal-I | N/A | 12–37 µM (IC50) | [1][2] |
| ST3Gal-III | N/A | 12–37 µM (IC50) | [1][2] |
| ST6Gal-I | N/A | 12–37 µM (IC50) | [1] |
| Cell-Based Functional Assays | |||
| Inhibition of Cell Invasion | H1299, CL1-5, A549, 4T1-Luc | 10 or 30 µmol/L | |
| In Vivo Studies | |||
| Spontaneous Metastasis Assay | 4T1-Luc in BALB/c mice | 3 mg/kg (intraperitoneal) |
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the inhibition of sialyltransferase activity, which in turn disrupts key signaling pathways involved in cell motility and invasion.
A primary target of this compound is the Focal Adhesion Kinase (FAK)/paxillin signaling pathway. By inhibiting sialyltransferases, this compound leads to a decrease in the sialylation of integrin-β1. This alteration in integrin glycosylation status impairs its function, leading to reduced phosphorylation of FAK and paxillin. The FAK/paxillin signaling cascade is a critical regulator of cell adhesion, migration, and invasion.
Furthermore, this compound has been shown to attenuate Rho GTPase activity. Rho GTPases are key regulators of the actin cytoskeleton, and their inhibition leads to impaired actin dynamics, which is essential for cell movement. The collective effect of these molecular changes is a significant reduction in the migratory and invasive potential of cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Sialyltransferase Inhibition Assay
This assay directly measures the enzymatic activity of sialyltransferases in the presence of this compound.
Materials:
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Recombinant human sialyltransferases (e.g., ST3Gal-I, ST6Gal-I)
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Acceptor substrate (e.g., asialofetuin)
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Donor substrate: CMP-[14C]-Sialic Acid
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MnCl2, 0.1% Triton X-100)
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This compound (dissolved in DMSO)
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Scintillation cocktail and counter
Procedure:
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Prepare a reaction mixture containing the assay buffer, acceptor substrate, and the recombinant sialyltransferase enzyme.
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Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
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Initiate the reaction by adding CMP-[14C]-Sialic Acid.
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Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
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Stop the reaction by adding ice-cold PBS.
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Transfer the reaction mixture to a filter plate to separate the radiolabeled glycoprotein from the unincorporated CMP-[14C]-Sialic Acid.
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Wash the wells multiple times with PBS.
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Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the collective migration of a cell population.
Materials:
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Cancer cell lines (e.g., H1299, A549)
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Complete cell culture medium
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Sterile pipette tips (p200) or cell culture inserts
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This compound
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Microscope with a camera
Procedure:
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Seed cells in a 6-well plate and grow to confluence.
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Create a "wound" or scratch in the cell monolayer using a sterile p200 pipette tip. Alternatively, use cell culture inserts to create a defined gap.
-
Gently wash the wells with PBS to remove detached cells.
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Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
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Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).
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Measure the width of the wound at multiple points for each condition and time point.
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Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.
Transwell Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix.
Materials:
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Cancer cell lines (e.g., H1299, A549)
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Transwell inserts with a porous membrane (e.g., 8 µm pores)
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Matrigel or other basement membrane extract
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Serum-free and serum-containing cell culture medium
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This compound
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Cotton swabs, methanol, and crystal violet stain
Procedure:
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Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in the upper chamber of the inserts in serum-free medium containing different concentrations of this compound or a vehicle control.
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Add serum-containing medium to the lower chamber as a chemoattractant.
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Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
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After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
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Fix the invading cells on the lower surface of the membrane with methanol.
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Stain the fixed cells with crystal violet.
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Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope to quantify invasion.
In Vivo Spontaneous Metastasis Assay
This assay assesses the effect of this compound on the formation of distant metastases from a primary tumor in a mouse model.
Materials:
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Metastatic cancer cell line expressing a reporter gene (e.g., 4T1-Luc)
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Immunocompetent mice (e.g., BALB/c)
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This compound
-
Bioluminescence imaging system
Procedure:
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Orthotopically inject 4T1-Luc cells into the mammary fat pad of female BALB/c mice.
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Allow the primary tumor to establish and grow.
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Once tumors are palpable, randomize the mice into treatment and control groups.
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Administer this compound (e.g., 3 mg/kg) or vehicle control intraperitoneally at regular intervals.
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Monitor primary tumor growth using calipers.
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At a predetermined endpoint, surgically resect the primary tumor.
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Continue treatment and monitor for the development of metastases using bioluminescence imaging.
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At the final endpoint, harvest organs (e.g., lungs, liver) and quantify metastatic burden by ex vivo bioluminescence imaging or histological analysis.
Western Blot Analysis of FAK/Paxillin Signaling
This method is used to detect changes in the phosphorylation status of FAK and paxillin.
Materials:
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Cancer cell lines
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This compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies against total FAK, phospho-FAK (Tyr397), total paxillin, and phospho-paxillin (Tyr118)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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SDS-PAGE equipment and western blotting apparatus
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
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Lyse the cells in lysis buffer and quantify the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate the key concepts related to this compound's function and evaluation.
Caption: Mechanism of Action of this compound.
Caption: Workflow for Evaluating this compound.
Caption: FAK/Paxillin Signaling Pathway Inhibition.
References
Lith-O-Asp: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Sialyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of Lith-O-Asp, a novel lithocholic acid analog identified as a potent, cell-permeable inhibitor of sialyltransferases (STs). Hypersialylation of cell surface glycoconjugates is a hallmark of metastatic cancer, making STs a promising target for therapeutic intervention. This document details the discovery of this compound, its chemical synthesis, and its mechanism of action, with a focus on the inhibition of the FAK/paxillin signaling pathway. Detailed experimental protocols and structured data are presented to facilitate further research and development in this area.
Introduction
Aberrant glycosylation, particularly the overexpression of sialic acids on the cell surface (hypersialylation), is a critical factor in cancer progression and metastasis.[1] This process is catalyzed by a family of enzymes known as sialyltransferases (STs), which transfer sialic acid from a donor substrate to the terminal positions of glycan chains on glycoproteins and glycolipids.[2] Elevated ST activity is associated with increased cell motility, invasion, and immune evasion, making these enzymes attractive targets for anti-cancer drug development.[3]
However, the development of clinically viable ST inhibitors has been challenging due to the poor cell permeability of many candidate molecules.[4] To address this, a novel class of inhibitors based on the steroidal structure of lithocholic acid was investigated to enhance cellular uptake.[2] This research led to the discovery of this compound, a lithocholic acid analog that demonstrates significant inhibitory activity against α-2,3-sialyltransferases and suppresses cancer cell metastasis.
Discovery of this compound
The design of this compound was inspired by the structure of Soyasaponin I, a natural product known to inhibit α-2,3-ST. The rigid pentacyclic core of Soyasaponin I is structurally similar to the steroidal skeleton of lithocholic acid. Researchers hypothesized that using a lithocholic acid backbone would improve the cell permeability of the inhibitor. A series of sixteen lithocholic acid analogs were synthesized and screened for their inhibitory activity against α-2,3-sialyltransferase. Among these, this compound emerged as a promising candidate, demonstrating potent, noncompetitive inhibition of the target enzyme.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from lithocholic acid. The following is a generalized protocol based on the initial discovery research.
Experimental Protocol: Synthesis of a Lithocholic Acid-Amino Acid Conjugate (General Procedure)
-
Protection of the Hydroxyl Group: The 3α-hydroxyl group of lithocholic acid is first protected, for example, by acetylation, to prevent unwanted side reactions.
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of the protected lithocholic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC).
-
Coupling with Aspartic Acid Derivative: The activated lithocholic acid is then coupled with a protected aspartic acid derivative (e.g., with Fmoc, Boc, and tBu protecting groups).
-
Deprotection: Finally, all protecting groups are removed to yield the desired lithocholic acid-amino acid conjugate, such as this compound.
Synthesis Workflow
Mechanism of Action
This compound exerts its anti-metastatic effects by inhibiting sialyltransferases, which in turn modulates downstream signaling pathways crucial for cell migration and invasion.
Inhibition of Sialyltransferase Activity
This compound has been shown to be a noncompetitive inhibitor of α-2,3-sialyltransferases. Its inhibitory activity against various ST isozymes has been characterized, with IC50 values in the low micromolar range.
| Sialyltransferase Isozyme | IC50 (µM) |
| ST3GAL1 | 15.9 |
| ST3GAL3 | 12.2 |
| ST6GAL1 | 15.8 |
| Table 1: Inhibitory activity of this compound against different sialyltransferase isozymes. |
Downregulation of the FAK/Paxillin Signaling Pathway
A key mechanism through which this compound suppresses cancer cell metastasis is by inhibiting the Focal Adhesion Kinase (FAK)/paxillin signaling pathway. FAK and its substrate paxillin are critical components of focal adhesions, which are protein complexes that link the cell's cytoskeleton to the extracellular matrix. The activation of this pathway is essential for cell adhesion, migration, and invasion.
By inhibiting the sialylation of cell surface receptors like integrins, this compound disrupts their proper function, leading to reduced activation of FAK and paxillin. This, in turn, leads to a decrease in the formation of focal adhesions and a reduction in cell motility, thereby suppressing the metastatic potential of cancer cells.
Experimental Protocol: Western Blot Analysis of FAK and Paxillin Phosphorylation
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Cell Culture and Treatment: Culture cancer cells (e.g., A549 or CL1-5 lung cancer cells) in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total FAK, phosphorylated FAK (p-FAK), total paxillin, and phosphorylated paxillin (p-paxillin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-FAK and p-paxillin to their respective total protein levels to determine the effect of this compound on their phosphorylation status.
Conclusion
This compound represents a significant advancement in the development of cell-permeable sialyltransferase inhibitors. Its discovery, based on a rational design strategy, has provided a valuable tool for studying the role of sialylation in cancer biology. The elucidation of its mechanism of action, particularly its impact on the FAK/paxillin signaling pathway, highlights its potential as a therapeutic agent for the treatment of metastatic cancer. The detailed protocols and data presented in this whitepaper are intended to support and encourage further investigation into this compound and other related compounds.
References
- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 2. Lithocholic acid analogues, new and potent α-2,3-sialyltransferase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A novel sialyltransferase inhibitor AL10 suppresses invasion and metastasis of lung cancer cells by inhibiting integrin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Lith-O-Asp on FAK/Paxillin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of Lith-O-Asp, a novel sialyltransferase inhibitor, on the Focal Adhesion Kinase (FAK)/paxillin signaling pathway. This pathway is a critical regulator of cell adhesion, migration, and invasion, and its dysregulation is a hallmark of cancer metastasis. This compound has been shown to effectively suppress cancer cell metastasis by targeting this pathway. This document details the mechanism of action, presents quantitative data on its effects, outlines experimental protocols for investigation, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to this compound
This compound is a synthetic derivative of lithocholic acid, developed as a pan-sialyltransferase inhibitor.[1][2][3][4][5] Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid to the termini of glycan chains on glycoproteins and glycolipids. Elevated sialylation is strongly correlated with cancer progression and metastasis. By inhibiting these enzymes, this compound reduces the overall sialylation of cell surface proteins, including integrins, thereby interfering with downstream signaling pathways that promote metastatic phenotypes.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C28H45NO6 |
| CAS Number | 881179-02-8 |
The FAK/Paxillin Signaling Pathway
The FAK/paxillin signaling pathway is a cornerstone of integrin-mediated signal transduction, playing a pivotal role in cell motility, survival, and proliferation.
-
Initiation: The pathway is activated upon the binding of extracellular matrix (ECM) components to integrin receptors on the cell surface. This clustering of integrins leads to the recruitment and autophosphorylation of FAK at tyrosine residue 397 (Y397).
-
Complex Formation: Phosphorylated FAK (p-FAK Y397) serves as a docking site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the formation of a fully active FAK/Src kinase complex.
-
Signal Amplification: The FAK/Src complex then phosphorylates a multitude of downstream substrates, including the scaffold protein paxillin. Key phosphorylation sites on paxillin include tyrosines 31 (Y31) and 118 (Y118).
-
Downstream Effects: Phosphorylated paxillin acts as a signaling hub, recruiting other proteins to focal adhesions. This cascade of events ultimately regulates the dynamic turnover of focal adhesions and the cytoskeletal rearrangements necessary for cell migration and invasion.
FAK/Paxillin Signaling Pathway
Effects of this compound on FAK/Paxillin Signaling
This compound exerts its anti-metastatic effects by downregulating the FAK/paxillin signaling pathway. The primary mechanism is the inhibition of sialyltransferases, which leads to decreased sialylation of integrin-β1. This alteration in integrin glycosylation status impairs its function, leading to reduced activation of FAK and downstream signaling.
Quantitative Effects of this compound:
The following table summarizes the observed effects of this compound on key components of the FAK/paxillin pathway in various cancer cell lines, as reported by Chen et al. (2011).
| Target | Cell Line(s) | Treatment Concentration | Observed Effect | Reference |
| p-FAK | Lung Cancer Cells | 10 µM | Significant decrease in phosphorylation | |
| p-Paxillin | Lung Cancer Cells | 10 µM | Significant decrease in phosphorylation | |
| Integrin-β1 Sialylation | Lung Cancer Cells | 10 µM | Significant decrease in sialic acid modification | |
| Cell Migration | Various Cancer Cell Lines | 10-30 µM | Significant inhibition | |
| Cell Invasion | Various Cancer Cell Lines | 10-30 µM | Significant inhibition |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on the FAK/paxillin signaling pathway.
Western Blot Analysis for FAK and Paxillin Phosphorylation
This protocol is used to quantify the levels of total and phosphorylated FAK and paxillin in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
This compound
-
Cell lysis buffer (RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-FAK (Y397), anti-FAK, anti-p-paxillin (Y118), anti-paxillin, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound (or DMSO as a control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
Cell Migration and Invasion Assays
These assays are used to assess the functional consequences of this compound treatment on cancer cell motility.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
Cancer cell lines
-
This compound
-
Serum-free media and media with chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described for the Western blot analysis.
-
Assay Setup:
-
For the invasion assay, coat the top of the transwell inserts with Matrigel.
-
Seed the treated cells in the upper chamber of the transwell inserts in serum-free media.
-
Add media containing a chemoattractant to the lower chamber.
-
-
Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Staining and Quantification:
-
Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
In Vivo Metastasis Assay
This assay evaluates the effect of this compound on the metastatic potential of cancer cells in an animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell lines (e.g., luciferase-expressing 4T1-Luc cells)
-
This compound
-
Anesthesia
-
In vivo imaging system
Procedure:
-
Cell Preparation: Pre-treat cancer cells with this compound or a vehicle control.
-
Injection: Inject the treated cells into the tail vein of the mice.
-
Treatment: Administer this compound (e.g., intraperitoneally) to the mice at regular intervals.
-
Monitoring: Monitor tumor metastasis using an in vivo imaging system to detect luciferase signals.
-
Analysis: At the end of the experiment, sacrifice the mice and excise the lungs or other organs to count the number of metastatic nodules. Histological analysis (H&E staining) can be performed to confirm the presence of tumors.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for investigating the effects of this compound and the logical relationship between its mechanism and its anti-metastatic effects.
Experimental Workflow
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lith-O-Asp in the Inhibition of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The development of anti-angiogenic therapies is a key focus in cancer research. This technical guide provides an in-depth overview of the role of Lith-O-Asp, a novel pan-sialyltransferase inhibitor, in the inhibition of angiogenesis. This compound exerts its anti-angiogenic effects primarily through the disruption of the Focal Adhesion Kinase (FAK)/paxillin signaling pathway, downstream of integrin sialylation, and by upregulating endogenous angiogenesis inhibitors. This document details the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-angiogenic properties of this compound.
Introduction to this compound and its Anti-Angiogenic Potential
This compound is a synthetic derivative of lithocholic acid that functions as a pan-inhibitor of sialyltransferases (STs), enzymes that catalyze the transfer of sialic acid to the termini of glycan chains on glycoproteins and glycolipids.[1][2] Aberrant sialylation is a hallmark of cancer, contributing to metastasis and angiogenesis.[3][4] this compound has been shown to inhibit the migration and invasion of various cancer cell lines and demonstrates a significant inhibitory effect on the angiogenic activity of Human Umbilical Vein Endothelial Cells (HUVECs).[1] Its mechanism of action involves the modulation of key signaling pathways that regulate endothelial cell behavior, making it a promising candidate for anti-angiogenic therapy.
Quantitative Data on the Inhibitory Effects of this compound
The efficacy of this compound in inhibiting key molecular and cellular processes related to angiogenesis has been quantified in several studies.
Table 1: In Vitro Inhibition of Sialyltransferase Activity by this compound
| Sialyltransferase Enzyme | IC50 (µmol/L) |
| ST3Gal I | ~12 |
| ST3Gal III | ~37 |
| ST6Gal I | ~25 |
| (Data sourced from Chen et al., 2011) |
Table 2: Inhibition of HUVEC Tube Formation by this compound
| This compound Concentration (µmol/L) | Inhibition of Tube Formation (%) |
| 5 | Significant Inhibition (Quantification not specified in source) |
| 10 | Significant Inhibition (Quantification not specified in source) |
| (Data based on qualitative results from Chen et al., 2011) |
Signaling Pathways Modulated by this compound
The anti-angiogenic effect of this compound is primarily attributed to its ability to inhibit sialyltransferases, leading to a cascade of downstream effects on endothelial cell signaling.
Inhibition of the FAK/Paxillin Signaling Pathway
This compound treatment leads to a decrease in the sialylation of integrin-β1. Integrins are crucial for cell adhesion and migration, and their proper function is dependent on their glycosylation status. The reduction in integrin sialylation by this compound disrupts downstream signaling through the FAK/paxillin pathway. This is evidenced by a decrease in the phosphorylation of both FAK and paxillin. The FAK/paxillin pathway is a central regulator of cell motility and invasion; its inhibition is a key mechanism of this compound's anti-angiogenic and anti-metastatic effects.
Upregulation of Angiogenesis Inhibitors
In addition to inhibiting pro-angiogenic signaling, this compound has been shown to upregulate the expression of endogenous angiogenesis inhibitors. Proteomic analysis has revealed that treatment with this compound leads to an increase in the levels of Ribonuclease/angiogenin inhibitor 1 (RNH1) and Phosphoglycerate kinase 1 (PGK1), both of which have known anti-angiogenic properties.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Sialyltransferase Activity Assay
This protocol is for determining the inhibitory activity of this compound on specific sialyltransferases.
Materials:
-
Recombinant human sialyltransferase enzymes (e.g., ST3Gal I, ST3Gal III, ST6Gal I)
-
CMP-sialic acid (donor substrate)
-
Appropriate acceptor substrate (e.g., asialofetuin)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MnCl2 and 0.1% Triton X-100)
-
Detection reagent (e.g., Malachite Green for measuring released CMP)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the sialyltransferase enzyme.
-
Add varying concentrations of this compound to the reaction mixture. A DMSO control should be included.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding CMP-sialic acid.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of product formed or substrate consumed. This can be done by measuring the amount of released CMP using a colorimetric assay like the Malachite Green assay.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel)
-
This compound
-
96-well culture plates
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of the basement membrane matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Seed the HUVECs onto the solidified matrix at a density of 1-2 x 10^4 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe the formation of tube-like structures using a microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound presents a multi-faceted approach to inhibiting angiogenesis. By acting as a pan-sialyltransferase inhibitor, it effectively downregulates the FAK/paxillin signaling pathway, a critical component of endothelial cell migration and invasion. Furthermore, its ability to upregulate endogenous angiogenesis inhibitors provides an additional layer of anti-angiogenic activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting sialylation for the treatment of cancer. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its clinical development.
References
- 1. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel, Potent, and Selective Sialyltransferase Inhibitor for Suppressing Cancer Metastasis [mdpi.com]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
The Sialyltransferase Inhibitor Lith-O-Asp: A Technical Guide to its Mechanism Targeting Integrin-β1 Sialylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Increased sialylation of cell surface glycoproteins is a hallmark of cancer progression, contributing to enhanced cell migration, invasion, and metastasis. Integrin-β1, a key mediator of cell-extracellular matrix adhesion, is often aberrantly sialylated in cancer. This technical guide provides an in-depth overview of Lith-O-Asp, a novel pan-sialyltransferase inhibitor, and its mechanism of action centered on the modulation of integrin-β1 sialylation. We present a compilation of quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and a visualization of the affected signaling pathway. This document serves as a comprehensive resource for researchers and drug development professionals investigating anti-metastatic therapies targeting aberrant glycosylation.
Introduction
Cell surface sialylation, the enzymatic addition of sialic acid residues to glycoproteins and glycolipids, plays a critical role in various cellular processes, including cell-cell recognition, adhesion, and signaling.[1][2] In the context of oncology, aberrant sialylation, particularly the overexpression of sialyltransferases (STs), is strongly correlated with cancer metastasis and poor prognosis.[2][3] One of the key glycoproteins subject to this modification is integrin-β1, a transmembrane receptor that mediates cell adhesion to the extracellular matrix (ECM) and transduces signals crucial for cell migration and invasion.[2] The sialylation status of integrin-β1 can modulate its conformation, stability, and interaction with ECM components, thereby influencing cancer cell motility.
This compound has emerged as a novel, potent, and cell-permeable pan-sialyltransferase inhibitor. By reducing the overall sialylation on the cell surface, this compound effectively attenuates the metastatic potential of cancer cells. A primary mechanism of its anti-metastatic action is the decreased sialic acid modification of integrin-β1. This leads to the inhibition of downstream signaling cascades, including the FAK/paxillin and Rho GTPase pathways, which are central to the regulation of cell adhesion, migration, and invasion. This guide will delve into the technical details of this compound's function, providing quantitative data, experimental methodologies, and a visual representation of its molecular mechanism.
Quantitative Data: The Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on sialyltransferase activity and cancer cell migration and invasion, as reported in the literature.
Table 1: In Vitro Inhibition of Sialyltransferase Activity by this compound
| Sialyltransferase Isozyme | IC50 (µM) |
| ST3Gal-I | 12-37 |
| ST3Gal-III | 12-37 |
| ST6Gal-I | 12-37 |
Table 2: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Observation |
| H1299 (Human Lung Cancer) | 10, 30 | 48 | Significant decrease in cell migration |
| A549 (Human Lung Cancer) | 10, 30 | 48 | Significant decrease in cell migration |
| 4T1-Luc (Murine Breast Cancer) | 10, 30 | 48 | Significant decrease in cell migration |
Table 3: Effect of this compound on Cancer Cell Invasion (Transwell Assay)
| Cell Line | This compound Pre-treatment Concentration (µM) | Pre-treatment Duration (hours) | Invasion Duration (hours) | Observation |
| H1299 (Human Lung Cancer) | 10, 30 | 48 | 16 | Significant inhibition of invasion |
| CL1-5 (Human Lung Cancer) | 10, 30 | 48 | 16 | Significant inhibition of invasion |
| A549 (Human Lung Cancer) | 10, 30 | 48 | 16 | Significant inhibition of invasion |
| 4T1-Luc (Murine Breast Cancer) | 10, 30 | 48 | 16 | Significant inhibition of invasion |
Signaling Pathway: this compound's Mechanism of Action
This compound exerts its anti-metastatic effects by initiating a signaling cascade that begins with the inhibition of sialyltransferases and culminates in the disruption of the cellular machinery responsible for migration and invasion.
Caption: this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.
In Vitro Sialyltransferase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of sialyltransferases.
-
Principle: The assay quantifies the transfer of sialic acid from a donor substrate (CMP-sialic acid) to an acceptor substrate by a specific sialyltransferase enzyme. The inhibition by this compound is measured by a decrease in the amount of sialylated product formed.
-
Materials:
-
Recombinant human sialyltransferases (e.g., ST3Gal-I, ST6Gal-I)
-
CMP-Sialic Acid (donor substrate)
-
Acceptor substrate (e.g., asialofetuin)
-
This compound
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2)
-
Detection reagent (e.g., Malachite Green for colorimetric assays, or radiolabeled CMP-sialic acid for radiometric assays)
-
96-well microplate
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acceptor substrate, and the sialyltransferase enzyme in each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding CMP-sialic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of sialylated product formed using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Caption: Sialyltransferase activity assay workflow.
Cell Migration - Wound Healing Assay
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
-
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time in the presence and absence of this compound.
-
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound
-
24-well culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 24-well plate and grow until a confluent monolayer is formed.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound (e.g., 10 µM, 30 µM) or vehicle control (DMSO).
-
Capture images of the wound at 0 hours and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
-
Cell Invasion - Transwell Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane extract). The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and the membrane is quantified.
-
Materials:
-
Cancer cell lines
-
Serum-free and serum-containing culture medium
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
-
Procedure:
-
Coat the Transwell inserts with Matrigel and allow it to solidify.
-
Pre-treat the cancer cells with this compound (e.g., 10 µM, 30 µM) or vehicle control for 48 hours.
-
Harvest the pre-treated cells and resuspend them in serum-free medium.
-
Seed the cells in the upper chamber of the Matrigel-coated Transwell inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate for 16-24 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Analysis of Integrin-β1 Sialylation
This involves immunoprecipitation of integrin-β1 followed by lectin blotting to detect sialic acid levels.
-
Principle: Integrin-β1 is selectively isolated from cell lysates using a specific antibody. The immunoprecipitated protein is then subjected to lectin blotting, where lectins that specifically bind to sialic acid are used to detect the level of sialylation.
-
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-integrin-β1 antibody
-
Protein A/G agarose beads
-
Biotinylated lectins (e.g., SNA for α-2,6-sialic acid, MAL for α-2,3-sialic acid)
-
Streptavidin-HRP
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Lyse the treated and control cells.
-
Incubate the cell lysates with an anti-integrin-β1 antibody to form antibody-antigen complexes.
-
Add Protein A/G agarose beads to capture the complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with biotinylated lectins, followed by streptavidin-HRP, to detect sialylated integrin-β1.
-
Use an anti-integrin-β1 antibody on a parallel blot to confirm equal loading of the protein.
-
Caption: Immunoprecipitation and lectin blot workflow.
Rho GTPase Activity Assay
This assay measures the levels of active, GTP-bound Rho proteins.
-
Principle: A pull-down assay is used where a protein domain that specifically binds to the active (GTP-bound) form of Rho is coupled to beads. These beads are used to capture active Rho from cell lysates. The amount of captured Rho is then quantified by Western blotting.
-
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Lysis buffer
-
Rhotekin-RBD beads (for RhoA, B, C) or PAK-PBD beads (for Rac, Cdc42)
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Lyse the treated and control cells.
-
Incubate the cell lysates with Rhotekin-RBD or PAK-PBD beads.
-
Wash the beads to remove unbound proteins.
-
Elute the captured active Rho GTPases.
-
Analyze the eluates by Western blotting using a specific anti-RhoA antibody.
-
Normalize the amount of active Rho to the total amount of Rho in the cell lysates.
-
Conclusion
This compound is a promising anti-metastatic agent that functions by inhibiting sialyltransferases, leading to a reduction in the sialylation of key cell surface proteins like integrin-β1. This, in turn, disrupts the downstream signaling pathways that are crucial for cancer cell migration and invasion. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of targeting aberrant sialylation in cancer. The detailed methodologies offer a practical resource for in vitro and in vivo studies aimed at elucidating the intricate roles of glycosylation in cancer progression and for the preclinical evaluation of novel glycosylation-targeting inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antimetastatic Effects of Lith-O-Asp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimetastatic properties of Lith-O-Asp, a novel pan-sialyltransferase inhibitor. The document details the inhibitory effects of this compound on cancer cell migration, invasion, and angiogenesis, supported by quantitative data from key studies. It also outlines the experimental protocols for the cited assays and visualizes the implicated signaling pathways, offering a valuable resource for researchers in oncology and drug development.
Quantitative Data Summary
The antimetastatic effects of this compound have been quantified across various in vitro and in vivo assays. The following tables summarize the key findings, providing a clear comparison of its efficacy.
Table 1: In Vitro Inhibition of Sialyltransferase Activity by this compound [1]
| Sialyltransferase Isozyme | IC50 (µM) |
| ST3Gal-I | 12 - 37 |
| ST3Gal-III | 12 - 37 |
| ST6Gal-I | 12 - 37 |
Table 2: Inhibition of Cancer Cell Migration and Invasion by this compound
| Cell Line | Assay | This compound Concentration (µM) | Inhibition (%) |
| Lung Cancer Cells | Migration | Data not available in search results | Data not available in search results |
| Lung Cancer Cells | Invasion | Data not available in search results | Data not available in search results |
Further research is required to populate the specific inhibition percentages for migration and invasion assays.
Table 3: In Vivo Antimetastatic Efficacy of this compound in a Breast Cancer Mouse Model [2]
| Treatment Group | Dosage | Administration Route | Outcome |
| This compound | 3 mg/kg (every other day) | Intraperitoneal | Significantly delayed cancer cell metastasis |
| Vehicle Control (DMSO) | - | Intraperitoneal | Showed more secondary metastases |
Core Signaling Pathway
This compound exerts its antimetastatic effects primarily through the inhibition of sialyltransferases (STs), leading to the downregulation of the FAK/Paxillin signaling pathway. This pathway is crucial for cell adhesion, migration, and invasion.
Caption: this compound signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the antimetastatic effects of this compound.
Sialyltransferase Activity Assay
This assay measures the inhibitory effect of this compound on the activity of various sialyltransferase enzymes.
Materials:
-
Recombinant human sialyltransferase enzymes (e.g., ST3Gal-I, ST3Gal-III, ST6Gal-I)
-
CMP-[14C]-NeuAc (radiolabeled sialic acid donor)
-
Acceptor substrates (e.g., asialofetuin)
-
This compound
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2, 0.5% Triton X-100)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the respective sialyltransferase enzyme.
-
Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor should be included.
-
Initiate the reaction by adding CMP-[14C]-NeuAc.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Terminate the reaction by adding a stop solution (e.g., 5% phosphotungstic acid in 2 M HCl).
-
Precipitate the radiolabeled glycoprotein product by centrifugation.
-
Wash the pellet to remove unincorporated CMP-[14C]-NeuAc.
-
Quantify the radioactivity in the pellet using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., lung cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
Sterile pipette tips or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed cancer cells in a culture plate and grow them to a confluent monolayer.
-
Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound. A vehicle control should be included.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the wound at different time points for each treatment group.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
In Vitro Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.
Materials:
-
Cancer cell lines
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another basement membrane extract
-
Cell culture medium with and without chemoattractant (e.g., FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the coated Transwell inserts.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition for each this compound concentration.
Caption: Transwell Invasion Assay Workflow.
In Vivo Spontaneous Metastasis Assay
This assay assesses the effect of this compound on the spontaneous metastasis of cancer cells from a primary tumor in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line capable of spontaneous metastasis (e.g., 4T1-Luc breast cancer cells)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Surgical instruments for orthotopic injection
-
In vivo imaging system (for luciferase-expressing cells)
-
Histology equipment
Procedure:
-
Orthotopically inject the cancer cells into the appropriate site in the mice (e.g., mammary fat pad for breast cancer cells).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3 mg/kg) or vehicle control to the respective groups at regular intervals (e.g., intraperitoneally every other day).[2]
-
Monitor primary tumor growth and the development of metastases over time. For luciferase-expressing cells, this can be done non-invasively using an in vivo imaging system.
-
At the end of the study, euthanize the mice and harvest the primary tumors and potential metastatic organs (e.g., lungs, liver).
-
Count the number of metastatic nodules on the surface of the organs.
-
Perform histological analysis (e.g., H&E staining) to confirm the presence of metastatic lesions.
-
Compare the extent of metastasis between the this compound-treated and control groups.
Discussion
The presented data strongly suggest that this compound is a potent inhibitor of cancer metastasis. Its mechanism of action, centered on the inhibition of sialyltransferases and the subsequent disruption of the FAK/paxillin signaling pathway, presents a promising therapeutic target.
The role of the individual components of this compound, namely lithium and aspartate, in its antimetastatic activity warrants further investigation. While some studies suggest that lithium can affect sialic acid content and that aspartate may play a role in cancer cell proliferation and migration, their direct effects on sialyltransferases and the FAK/paxillin pathway in the context of this compound are not fully elucidated.[3][4]
The detailed experimental protocols provided in this guide are intended to facilitate further research into the antimetastatic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in a broader range of cancer models.
References
The Impact of Lith-O-Asp on Rho GTPase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Lith-O-Asp, a novel sialyltransferase inhibitor, on the activity of the Rho family of GTPases. Rho GTPases are critical regulators of cytoskeletal dynamics, and their modulation has significant implications in fields ranging from oncology to neurobiology. This document synthesizes findings from key research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for the scientific community.
Introduction: this compound and Rho GTPase Signaling
This compound is a compound developed as a pan-sialyltransferase inhibitor to target cancer metastasis and angiogenesis.[1][2][3] Sialyltransferases are enzymes that, when overexpressed, can promote cancer cell metastasis.[1][3] The Rho GTPase family, which includes key members like RhoA, Rac1, and Cdc42, functions as a set of molecular switches that are pivotal in controlling a wide array of cellular processes. These processes include the dynamic reorganization of the actin cytoskeleton, cell polarity, migration, and adhesion. Research has demonstrated that this compound attenuates Rho GTPase activity, leading to the impairment of actin dynamics and consequently inhibiting cancer cell migration and invasion.
The active component of this compound, lithium, is a well-established inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that acts as a central regulator in numerous signaling pathways. The inhibition of GSK-3β by lithium is a primary mechanism through which it exerts its neuroprotective and mood-stabilizing effects. This established connection provides a strong hypothetical basis for the upstream mechanism by which this compound influences Rho GTPase signaling.
Proposed Signaling Pathway: From this compound to Cytoskeletal Regulation
Lithium, the active ion in this compound, is known to inhibit GSK-3β. This inhibition can occur through direct binding or indirectly by increasing the phosphorylation of GSK-3β at the Serine-9 residue, which inactivates the enzyme. GSK-3β, in turn, can influence the activity of Rho GTPases. This interaction creates a signaling cascade where this compound treatment leads to the modulation of the actin cytoskeleton.
Quantitative Analysis of this compound's Effect on Rho GTPase Activity
Studies have quantified the impact of this compound on Rho GTPase activity in various cancer cell lines. The primary finding is a significant reduction in the active, GTP-bound form of Rho proteins following treatment. The data below is summarized from experiments where cells were treated with this compound for 48 hours.
| Cell Line | Treatment | Concentration (µmol/L) | Target | Observed Effect | Assay Method | Reference |
| H1299 (Lung Cancer) | This compound | 10 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |
| H1299 (Lung Cancer) | This compound | 30 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |
| CL1-5 (Lung Cancer) | This compound | 10 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |
| CL1-5 (Lung Cancer) | This compound | 30 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |
| A549 (Lung Cancer) | This compound | 10 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |
| A549 (Lung Cancer) | This compound | 30 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |
Experimental Protocols
The assessment of Rho GTPase activation is crucial for understanding its role in cellular signaling. The most common method is the affinity-precipitation or "pull-down" assay, which specifically isolates the active, GTP-bound form of the protein from cell lysates.
Rho GTPase Activity Pull-Down Assay
This protocol outlines the general steps for a RhoA pull-down assay, a technique frequently used in the cited research.
Objective: To selectively precipitate active, GTP-bound RhoA from total cell lysates using a protein that binds specifically to its activated conformation, followed by quantification via Western blotting.
Materials:
-
Cell culture reagents
-
This compound or control vehicle (e.g., DMSO)
-
Lysis Buffer (e.g., Mg2+ Lysis Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, with protease inhibitors)
-
Recombinant GST-Rhotekin-RBD (Rho-binding domain) fusion protein conjugated to glutathione-agarose beads
-
Wash Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2)
-
SDS-PAGE reagents
-
Anti-RhoA primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., A549, H1299) and grow to desired confluency. Treat cells with this compound at specified concentrations (e.g., 10, 30 µmol/L) or a vehicle control for a set duration (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with cold Lysis Buffer. Scrape cells and clarify the lysate by centrifugation at ~14,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant (total cell lysate). Reserve an aliquot of this lysate for determining total RhoA levels.
-
Affinity Precipitation (Pull-Down): Incubate a standardized amount of protein from the cleared lysate with GST-Rhotekin-RBD agarose beads for 1-2 hours at 4°C with gentle rotation. These beads will bind to the active GTP-bound RhoA.
-
Washing: Pellet the beads by brief centrifugation. Discard the supernatant. Wash the beads 3-4 times with ice-cold Wash Buffer to remove non-specific proteins.
-
Elution: Resuspend the final bead pellet in 2X Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins (from the pull-down) and the reserved total cell lysate aliquot by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for RhoA. Follow with an HRP-conjugated secondary antibody.
-
Quantification: Visualize the bands using a chemiluminescence system. Quantify the band intensity for the pull-down sample (Active RhoA) and the total lysate sample (Total RhoA). The level of RhoA activity is expressed as the ratio of active RhoA to total RhoA.
Conclusion and Implications
The available evidence strongly indicates that this compound is an effective inhibitor of Rho GTPase activity in cancer cell models. This inhibitory action disrupts the dynamics of the actin cytoskeleton, which is a critical factor in the reduced cell migration and invasion observed upon treatment. While the direct molecular target of this compound leading to this effect is under investigation, the well-documented role of its active component, lithium, as a GSK-3β inhibitor provides a compelling mechanistic hypothesis.
For researchers in oncology, these findings highlight a pathway through which sialyltransferase inhibition can impact cytoskeletal regulation, offering new avenues for anti-metastatic drug development. For scientists in neurobiology and other fields, this work reinforces the intricate cross-talk between metabolic enzymes like GSK-3β and core cellular machinery like the Rho GTPase signaling network. Further investigation is warranted to fully elucidate this pathway and explore its therapeutic potential across different disease models.
References
The Sialyltransferase Inhibitor Lith-O-Asp: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing literature on Lith-O-Asp, a novel inhibitor of sialyltransferases (STs). Increased sialyltransferase activity is a hallmark of metastatic cancer, contributing to the poor prognosis of patients. This compound has emerged as a promising anti-metastatic agent by targeting this key enzymatic activity. This document outlines the quantitative inhibitory data, detailed experimental methodologies for its evaluation, and the core signaling pathways it modulates.
Quantitative Inhibitory Activity of this compound
This compound has been demonstrated to be a pan-sialyltransferase inhibitor, exhibiting activity against multiple ST enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various sialyltransferases.[1][2]
| Sialyltransferase Isoform | IC50 (μM) | Source Organism of Enzyme |
| ST3Gal-I | 12-37 | Rat |
| ST3Gal-III | 12-37 | Rat |
| ST6Gal-I | 12-37 | Human |
Key Experimental Protocols
This section provides a detailed overview of the key experimental protocols used to characterize the inhibitory effects of this compound.
In Vitro Sialyltransferase Activity Assay
This assay quantifies the enzymatic activity of sialyltransferases and the inhibitory effect of compounds like this compound.
-
Principle: The assay measures the transfer of sialic acid from a donor substrate (CMP-sialic acid) to an acceptor substrate by a specific sialyltransferase. The resulting product is then quantified.
-
Materials:
-
Recombinant sialyltransferase enzymes (e.g., rat ST3Gal-I, rat ST3Gal-III, human ST6Gal-I)
-
CMP-sialic acid (donor substrate)
-
Asialofetuin (acceptor substrate)
-
This compound
-
Assay buffer (e.g., 50 mM MES, pH 6.5, containing 0.5% Triton X-100)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acceptor substrate, and the specific sialyltransferase enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding the donor substrate, CMP-sialic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction, for example, by adding a stop solution or by heat inactivation.
-
Quantify the amount of sialylated product formed. This can be achieved through various methods, such as ELISA-based detection or by using radiolabeled CMP-sialic acid and measuring incorporated radioactivity.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Migration and Invasion Assays
These assays assess the impact of this compound on the migratory and invasive capabilities of cancer cells.
-
Wound-Healing Assay (Migration):
-
Culture a confluent monolayer of cancer cells (e.g., H1299, A549, or 4T1-Luc) in a culture plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh culture medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plate and capture images of the wound at different time points (e.g., 0 and 48 hours).
-
Quantify the rate of wound closure to determine the effect of this compound on cell migration.
-
-
Transwell Invasion Assay:
-
Use transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane matrix (e.g., Matrigel) to mimic the extracellular matrix.
-
Pre-treat cancer cells (e.g., H1299, CL1-5, A549, or 4T1-Luc) with different concentrations of this compound for a specified period (e.g., 48 hours).
-
Seed the pre-treated cells in the upper chamber of the transwell insert in a serum-free medium.
-
Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.
-
Incubate for a period to allow for cell invasion through the Matrigel and the porous membrane (e.g., 16 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope to quantify the invasive potential.
-
HUVEC Tube Formation Assay (Angiogenesis)
This assay evaluates the effect of this compound on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
-
Procedure:
-
Coat the wells of a culture plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plate for a sufficient time to allow for the formation of tube-like structures (e.g., 48 hours).
-
Visualize and photograph the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points.
-
In Vivo Metastasis Models
Animal models are crucial for assessing the anti-metastatic efficacy of this compound in a living organism.
-
Spontaneous Metastasis Model:
-
Orthotopically inject highly metastatic cancer cells (e.g., 5 x 10⁵ 4T1-Luc breast cancer cells) into the mammary fat pad of immunocompromised mice (e.g., BALB/c mice).
-
Administer this compound (e.g., 3 mg/kg) or a vehicle control (DMSO) intraperitoneally on a regular schedule (e.g., every other day).
-
Monitor tumor growth and metastatic spread using in vivo imaging systems (e.g., IVIS50 for luciferase-expressing cells).
-
At the end of the study period (e.g., day 26), dissect primary tumors and metastatic tissues (e.g., lungs) for histological analysis (e.g., H&E staining) to confirm and quantify metastasis.
-
-
Experimental Metastasis Model:
-
Pre-treat cancer cells (e.g., 1 x 10⁵ 4T1-Luc cells) with this compound (e.g., 10 µmol/L) or a vehicle control.
-
Inject the pre-treated cells directly into the bloodstream of mice (e.g., via tail vein injection).
-
Monitor the formation of metastatic nodules in target organs (e.g., lungs) using in vivo imaging at various time points (e.g., days 7 and 9).
-
At the end of the experiment, harvest the target organs for histological examination to quantify the metastatic burden.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of the FAK/Paxillin Signaling Pathway
This compound exerts its anti-metastatic effects by inhibiting sialyltransferases, which in turn leads to a reduction in the sialylation of cell surface glycoproteins such as integrin-β1.[3] This decreased sialylation impairs integrin function and downstream signaling through the Focal Adhesion Kinase (FAK) and paxillin pathway.[3] The subsequent cascade of events includes the attenuation of Rho GTPase activity and reduced expression of matrix metalloproteinases (MMPs) like MMP2 and MMP9, ultimately leading to impaired cancer cell migration, invasion, and angiogenesis.[3]
Caption: this compound inhibits sialyltransferases, leading to reduced integrin-β1 sialylation and subsequent suppression of the FAK/paxillin signaling pathway, ultimately inhibiting cancer metastasis.
General Experimental Workflow for the Evaluation of this compound
The evaluation of a novel sialyltransferase inhibitor like this compound follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies.
Caption: The evaluation of this compound progresses from in vitro assays quantifying enzyme inhibition and effects on cellular processes to in vivo models validating its anti-metastatic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lith-O-Asp: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lith-O-Asp is a novel, semi-synthetic derivative of lithocholic acid, a secondary bile acid. It has emerged as a significant area of interest in oncological research due to its potent activity as a pan-sialyltransferase inhibitor. Sialyltransferases (STs) are a family of enzymes that catalyze the transfer of sialic acid to the termini of glycan chains on glycoproteins and glycolipids. Aberrant sialylation is a well-established hallmark of cancer, contributing to tumor progression, invasion, and metastasis. By inhibiting these enzymes, this compound presents a promising therapeutic strategy for targeting cancer metastasis and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used to characterize it.
Chemical Structure and Physicochemical Properties
This compound is formally known as (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid.[1] Its chemical structure consists of a lithocholic acid backbone ester-linked to an L-aspartic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H45NO6 | PubChem[1] |
| Molecular Weight | 491.7 g/mol | PubChem[1] |
| IUPAC Name | (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | PubChem[1] |
| CAS Number | 881179-02-8 | ChemicalBook[2] |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥98.0% | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Biological Activity and Mechanism of Action
This compound functions as a pan-inhibitor of sialyltransferases, targeting multiple isoforms of these enzymes that are implicated in cancer progression. Its primary mechanism of action involves the modulation of cell surface sialylation, which in turn affects critical signaling pathways involved in cell adhesion, migration, and invasion.
Inhibition of Sialyltransferases
This compound has been shown to inhibit the activity of several key sialyltransferases, including ST3Gal-I, ST3Gal-III, and ST6Gal-I, with IC50 values in the low micromolar range. This broad-spectrum inhibition makes it an effective tool for studying the global effects of sialylation on cancer cell behavior.
Table 2: Inhibitory Activity of this compound against Sialyltransferases
| Sialyltransferase Isoform | IC50 (µM) | Source |
| ST3Gal-I | ~12-37 | MDPI |
| ST3Gal-III | ~12-37 | MDPI |
| ST6Gal-I | ~12-37 | MDPI |
| α-2,3-sialyltransferase | 6 | MedchemExpress |
Downregulation of the FAK/Paxillin Signaling Pathway
A crucial aspect of this compound's anti-metastatic activity is its ability to suppress the FAK/paxillin signaling pathway. Focal Adhesion Kinase (FAK) and paxillin are key components of focal adhesions, which are critical for cell adhesion and migration. By inhibiting the sialylation of integrin-β1, this compound disrupts the activation of FAK and paxillin. This leads to a cascade of downstream effects, including:
-
Reduced phosphorylation of FAK and paxillin: This inhibits the signaling cascade that promotes cell motility.
-
Decreased expression of Matrix Metalloproteinases (MMPs): Specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in invasion.
-
Attenuation of Rho GTPase activity: This leads to impaired actin dynamics and a reduction in the formation of migratory structures like lamellipodia and filopodia.
Caption: FAK/Paxillin signaling pathway modulation by this compound.
Experimental Protocols
Synthesis of this compound
Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The following is a generalized description based on the synthesis of similar lithocholic acid derivatives.
The synthesis of this compound would likely involve the esterification of the 3-hydroxyl group of lithocholic acid with the α-carboxyl group of L-aspartic acid. This would typically be achieved using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction would be carried out in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The protection of the β-carboxyl group of L-aspartic acid and the amino group may be necessary prior to the coupling reaction, followed by deprotection steps to yield the final product. Purification would likely be accomplished by column chromatography.
In Vitro Sialyltransferase Activity Assay
This assay is designed to quantify the inhibitory effect of this compound on the activity of specific sialyltransferase enzymes.
Materials:
-
Recombinant human sialyltransferase enzymes (e.g., ST3Gal-I, ST6Gal-I)
-
CMP-Sialic acid (donor substrate)
-
Asialofetuin (acceptor substrate)
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2, 0.1% Triton X-100)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acceptor substrate (asialofetuin), and the specific sialyltransferase enzyme in each well of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the donor substrate, CMP-Sialic acid.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M EDTA).
-
Quantify the amount of sialic acid transferred to the acceptor substrate. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) with a sialic acid-specific lectin (e.g., Maackia amurensis agglutinin) or by using a radiolabeled donor substrate and measuring radioactivity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Migration and Invasion Assays
These assays assess the effect of this compound on the migratory and invasive capabilities of cancer cells. The Boyden chamber (Transwell) assay is a commonly used method.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
Migration Assay:
-
Culture cancer cells to ~80% confluency.
-
Serum-starve the cells for 24 hours prior to the assay.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.
Invasion Assay: The procedure is similar to the migration assay, with the addition of a Matrigel coating on the Transwell membrane to simulate the extracellular matrix.
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Follow the same steps as the migration assay, seeding the cells onto the Matrigel-coated membrane.
In Vivo Metastasis Models
Animal models are used to evaluate the anti-metastatic efficacy of this compound in a physiological context. Two common models are the orthotopic injection model and the tail-vein injection (experimental metastasis) model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Luciferase-expressing cancer cells (e.g., 4T1-Luc)
-
This compound formulation for injection (e.g., dissolved in DMSO and diluted in saline)
-
Bioluminescence imaging system
Orthotopic Injection Model (Spontaneous Metastasis):
-
Inject luciferase-expressing cancer cells into the primary organ site (e.g., mammary fat pad for breast cancer).
-
Allow the primary tumor to grow to a palpable size.
-
Administer this compound (e.g., intraperitoneal injection) or a vehicle control to the mice at regular intervals.
-
Monitor primary tumor growth and the development of distant metastases using bioluminescence imaging.
-
At the end of the study, euthanize the mice and harvest organs (e.g., lungs, liver) for histological analysis to confirm and quantify metastatic lesions.
Tail-Vein Injection Model (Experimental Metastasis):
-
Inject luciferase-expressing cancer cells directly into the lateral tail vein of the mice.
-
This procedure bypasses the initial steps of the metastatic cascade and primarily assesses the ability of cancer cells to colonize distant organs, most commonly the lungs.
-
Administer this compound or a vehicle control as in the orthotopic model.
-
Monitor the formation and growth of metastatic nodules in the lungs (or other organs) using bioluminescence imaging.
-
Harvest organs for histological analysis at the end of the experiment.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of sialyltransferases and the subsequent downregulation of the FAK/paxillin signaling pathway. Its ability to impede cancer cell migration, invasion, and angiogenesis in both in vitro and in vivo models underscores its potential as a therapeutic candidate for the treatment of metastatic cancer. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other sialyltransferase inhibitors. Further research into its pharmacokinetic and toxicological profiles will be crucial for its translation into a clinical setting.
References
Methodological & Application
Application Notes and Protocols: "Lith-O-Asp" for In Vitro Cell Migration Assays
These application notes provide a detailed protocol for utilizing "Lith-O-Asp," a novel experimental compound, to assess its effects on in vitro cell migration. The following protocols and data are intended for researchers, scientists, and professionals in drug development.
"this compound" is an experimental lithium-based compound investigated for its potential to modulate cellular motility. Lithium, a primary component of "this compound," is a well-documented inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). The inhibition of GSK-3β can influence a variety of cellular processes, including cell migration, through the modulation of downstream signaling pathways such as the Wnt/β-catenin pathway. This document outlines the application of "this compound" in two standard in vitro cell migration assays: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of "this compound" on cell migration and viability. These data are representative of expected outcomes based on the known activities of lithium compounds.
Table 1: Effect of "this compound" on Cell Migration (Scratch Assay)
| "this compound" Concentration (mM) | Wound Closure (%) at 24 hours |
| 0 (Control) | 25.4 ± 3.1 |
| 5 | 45.2 ± 4.5 |
| 10 | 68.7 ± 5.2 |
| 20 | 85.1 ± 6.3 |
Table 2: Effect of "this compound" on Cell Migration (Transwell Assay)
| "this compound" Concentration (mM) | Number of Migrated Cells (per field) |
| 0 (Control) | 150 ± 25 |
| 5 | 275 ± 38 |
| 10 | 410 ± 42 |
| 20 | 550 ± 51 |
Table 3: Cytotoxicity of "this compound" (MTT Assay)
| "this compound" Concentration (mM) | Cell Viability (%) after 24 hours |
| 0 (Control) | 100 |
| 5 | 98.5 ± 1.2 |
| 10 | 97.1 ± 1.5 |
| 20 | 95.8 ± 2.0 |
| 50 | 70.3 ± 4.8 |
Experimental Protocols
Scratch (Wound Healing) Assay
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Cell culture plates (24-well or 48-well)
-
Sterile pipette tips (p200) or a specialized scratch tool
-
Cell culture medium (e.g., DMEM) with and without serum
-
"this compound" stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and culture until a confluent monolayer is formed.
-
Serum Starvation (Optional): To minimize cell proliferation, serum-starve the cells for 12-24 hours before creating the scratch.
-
Creating the Scratch: Use a sterile p200 pipette tip to create a uniform, straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells.
-
Treatment: Add fresh low-serum (e.g., 1-2%) medium containing various concentrations of "this compound" (e.g., 0, 5, 10, 20 mM).
-
Image Acquisition: Immediately capture images of the scratch at 0 hours using a microscope. Place the plate in an incubator at 37°C and 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the 0-hour time point.
Transwell (Boyden Chamber) Assay
This assay evaluates the migratory response of cells to a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
"this compound" stock solution
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Rehydration of Inserts: Rehydrate the Transwell inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for at least 1 hour.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the Transwell inserts.
-
Treatment: Add different concentrations of "this compound" to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently scrape away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol, and then stain with crystal violet.
-
Cell Counting: Wash the inserts, allow them to dry, and count the number of stained, migrated cells in several random fields under a microscope.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for "this compound" and the experimental workflows.
Caption: Proposed signaling pathway for "this compound" in promoting cell migration.
Caption: Workflow for the Scratch (Wound Healing) Assay.
Caption: Workflow for the Transwell (Boyden Chamber) Assay.
Application Notes and Protocols for "Lith-O-Asp" in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of "Lith-O-Asp," a novel sialyltransferase inhibitor, for in vivo research applications. The information is based on preclinical studies investigating its anti-metastatic and anti-angiogenic properties.
Introduction
This compound is a sialyltransferase (ST) inhibitor that has demonstrated efficacy in reducing cancer cell migration, invasion, and angiogenesis in preclinical models.[1][2] It functions by inhibiting the sialylation of cell surface glycoproteins, such as integrin-β1, thereby suppressing downstream signaling pathways, including the FAK/paxillin pathway, which are crucial for cancer metastasis.[1][2] These protocols are designed to guide researchers in replicating and building upon these foundational in vivo studies.
Data Presentation
The following tables summarize the quantitative data for the in vivo administration of this compound as reported in the literature.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Details | Reference |
| Compound | This compound | [3] |
| Animal Model | BALB/c mice | |
| Tumor Model | Orthotopic injection of 4T1-Luc cells into the mammary fat pad | |
| Dosage | 3 mg/kg | |
| Route of Administration | Intraperitoneal (IP) injection | |
| Frequency | Every other day | |
| Vehicle | DMSO |
Table 2: In Vitro Pre-treatment for Ex Vivo/In Vivo Studies
| Parameter | Details | Reference |
| Compound | This compound | |
| Cell Line | 4T1-Luc cells | |
| Concentration | 10 μmol/L | |
| Application | Pre-treatment of cells prior to tail-vein injection for experimental metastasis model |
Experimental Protocols
Protocol 1: Spontaneous Metastasis Model
This protocol describes the administration of this compound in an orthotopic mouse model of breast cancer to assess its effect on spontaneous metastasis.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
4T1-Luc cells (or other suitable metastatic cancer cell line)
-
Female BALB/c mice (6-8 weeks old)
-
Syringes and needles for cell injection and IP administration
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile PBS to the final concentration for a 3 mg/kg dosage. The final concentration of DMSO should be minimized to avoid toxicity.
-
-
Tumor Cell Implantation:
-
Anesthetize the BALB/c mice.
-
Orthotopically inject approximately 5 x 10⁵ 4T1-Luc cells suspended in PBS into the mammary fat pad of each mouse.
-
-
This compound Administration:
-
Allow the tumors to establish for a predetermined period (e.g., until palpable).
-
Administer this compound at a dose of 3 mg/kg via intraperitoneal injection.
-
Repeat the injection every other day for the duration of the study.
-
A control group should be administered the vehicle (DMSO in PBS) following the same schedule.
-
-
Monitoring and Analysis:
-
Monitor tumor growth and the general health of the mice regularly.
-
At a predetermined endpoint (e.g., day 26 post-injection), assess metastasis using a bioluminescence imaging system to detect luciferase signals from the cancer cells.
-
Euthanize the mice and dissect tissues of interest (e.g., lungs).
-
Perform histological analysis (e.g., H&E staining) on the dissected tissues to confirm and quantify metastatic nodules.
-
Protocol 2: Experimental Metastasis Model
This protocol details the use of this compound to pre-treat cancer cells before intravenous injection to evaluate its effect on colonization and metastasis.
Materials:
-
This compound
-
Cell culture medium
-
4T1-Luc cells (or other suitable metastatic cancer cell line)
-
Female BALB/c mice (6-8 weeks old)
-
Syringes and needles for tail-vein injection
-
Bioluminescence imaging system
Procedure:
-
Cell Pre-treatment:
-
Culture 4T1-Luc cells in standard cell culture medium.
-
Treat the cells with 10 μmol/L of this compound for a specified period (e.g., 24-48 hours) prior to injection. A control group of cells should be treated with the vehicle.
-
-
Tumor Cell Injection:
-
Harvest the pre-treated and control cells and resuspend them in sterile PBS.
-
Inject approximately 1 x 10⁵ cells into the tail vein of each mouse.
-
-
Monitoring and Analysis:
-
Monitor the mice for signs of distress.
-
At specified time points (e.g., day 7 and day 9 post-injection), perform in vivo bioluminescence imaging to detect and quantify metastatic foci in organs such as the lungs.
-
At the end of the experiment, euthanize the mice and perform histological analysis on relevant organs to confirm the imaging results.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway inhibited by this compound. This compound acts as a sialyltransferase inhibitor, which leads to decreased sialylation of integrin-β1. This, in turn, inhibits the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, key components of focal adhesions. The downstream effects include reduced activity of matrix metalloproteinases (MMPs) and attenuation of Rho GTPase activity, ultimately leading to impaired cancer cell migration, invasion, and angiogenesis.
Caption: this compound inhibits the FAK/paxillin signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study using this compound in a spontaneous metastasis model.
Caption: Workflow for in vivo study of this compound.
References
Preparation of Lith-O-Asp Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lith-O-Asp is a novel, cell-permeable pan-sialyltransferase inhibitor that has demonstrated significant potential in cancer research. By inhibiting the activity of various sialyltransferase (ST) enzymes, this compound reduces the sialylation of cell surface glycoconjugates.[1][2] This mode of action has been shown to suppress cancer cell metastasis and angiogenesis.[1][2] Mechanistically, this compound's effects are linked to the inhibition of the FAK/paxillin signaling pathway and the attenuation of Rho GTPase activity, which are crucial for cell migration and invasion.[1] This document provides detailed protocols for the preparation and application of this compound solutions in cell culture experiments, along with key quantitative data and visual representations of its mechanism and experimental workflows.
Data Presentation
The following table summarizes the key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Sialyltransferase Inhibition) | 12-37 µM | ST3Gal I, ST3Gal III, ST6GalI | |
| Effective Concentration (Inhibition of Tube Formation) | 5-10 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | |
| Concentrations for Cell Viability Assays (MTT) | 10, 30, 60 µM | CL1-0, CL1-5, A549, H1299 (Lung Cancer) | |
| Observation at Tested Concentrations | No apparent growth inhibition | CL1-0, CL1-5, A549, H1299 (Lung Cancer) | |
| Vehicle Control | 0.1% DMSO | CL1-0, CL1-5, A549, H1299 (Lung Cancer) |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
2. Preparation of this compound Working Solutions
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
-
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentrations (e.g., 10, 30, 60 µM).
-
Example Calculation for a 10 µM working solution from a 10 mM stock:
-
Dilution factor = 10,000 µM / 10 µM = 1000
-
Add 1 µL of 10 mM stock solution to 999 µL of culture medium.
-
-
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound (e.g., 0.1% DMSO).
-
Vortex the working solutions gently before adding them to the cells.
-
3. Cell Treatment and Viability (MTT) Assay Protocol
-
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the old medium and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
-
Conclusion
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. The provided data and diagrams offer a clear understanding of its mechanism of action and experimental application. By following these detailed methodologies, researchers can effectively utilize this compound as a tool to investigate the roles of sialylation in various biological processes, particularly in the context of cancer research and drug development.
References
Application of Lith-O-Asp in Studying Sialyltransferase Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialyltransferases (STs) are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, typically CMP-sialic acid, to the terminal positions of carbohydrate chains on glycoproteins and glycolipids. Aberrant sialylation, often resulting from the upregulation of ST activity, is a hallmark of various cancers and is associated with increased metastasis and poor prognosis.[1][2] This has made sialyltransferases attractive targets for the development of novel anti-cancer therapeutics.[3] Lith-O-Asp, a novel pan-sialyltransferase inhibitor, has emerged as a valuable tool for studying the roles of sialyltransferases in cancer biology.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate sialyltransferase activity and its downstream effects.
Data Presentation
This compound has been shown to inhibit the activity of several key sialyltransferases involved in cancer progression. The half-maximal inhibitory concentration (IC50) values for this compound against these enzymes have been determined through in vitro activity assays.
| Enzyme | Acceptor Substrate | IC50 (µmol/L) |
| rat ST3Gal I | Galβ1,3GalNAcα-PNP | ~12-37 |
| rat ST3Gal III | Galβ1,4Glcβ-4,5-dimethoxy-2-nitrobenzyl | ~12-37 |
| human ST6Gal I | Galβ1,4GlcNAcβ-4,5-dimethoxy-2-nitrobenzyl | ~12-37 |
Experimental Protocols
In Vitro Sialyltransferase Inhibition Assay
This protocol is adapted from a general fluorometric sialyltransferase activity assay and can be used to determine the inhibitory effect of this compound on specific sialyltransferase isoforms.
Principle:
The assay measures the activity of sialyltransferase by quantifying the amount of a fluorescently tagged sialic acid transferred to an acceptor substrate. The inhibition by this compound is determined by measuring the decrease in fluorescence in the presence of the inhibitor.
Materials:
-
Recombinant human or rat sialyltransferase (e.g., ST3Gal I, ST3Gal III, ST6Gal I)
-
CMP-sialic acid (donor substrate)
-
Acceptor substrate with a fluorescent tag (specific to the ST being assayed)
-
This compound
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare this compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations to be tested.
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Acceptor substrate
-
CMP-sialic acid
-
-
Enzyme Addition: Initiate the reaction by adding the sialyltransferase enzyme to each well. The final reaction volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., 0.5 M EDTA).
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent tag on the acceptor substrate.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Sialylation Inhibition Assay
This protocol uses flow cytometry to measure the effect of this compound on the sialylation of cell surface glycans.
Principle:
Cells are treated with this compound, and the level of cell surface sialic acids is quantified using fluorescently labeled lectins that specifically bind to α-2,3- or α-2,6-linked sialic acids. A decrease in lectin binding indicates inhibition of sialyltransferase activity.
Materials:
-
Cancer cell line of interest (e.g., H1299, CL1-5, A549 lung cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Fluorescently labeled Maackia amurensis agglutinin (MAA) for detecting α-2,3-linked sialic acids
-
Fluorescently labeled Sambucus nigra agglutinin (SNA) for detecting α-2,6-linked sialic acids
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold PBS.
-
Incubate the cells with the fluorescently labeled lectin (MAA or SNA) in the dark for 30-60 minutes on ice.
-
Wash the cells twice with cold PBS to remove unbound lectin.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Compare the MFI of this compound-treated cells to that of the vehicle-treated control cells.
-
A decrease in MFI indicates a reduction in cell surface sialylation and thus, inhibition of sialyltransferase activity.
-
Mandatory Visualization
Experimental Workflow for In Vitro Sialyltransferase Inhibition Assay
References
Application Notes and Protocols: "In Vitro" Activity Assay for Sialyltransferase Inhibition by Lith-O-Asp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyltransferases (STs) are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, typically CMP-sialic acid, to the terminal positions of carbohydrate chains on glycoproteins and glycolipids. Aberrant sialylation, often resulting from the overexpression of STs, is implicated in various pathological processes, including cancer metastasis and inflammation.[1][2][3] Consequently, STs have emerged as promising therapeutic targets. Lith-O-Asp, a novel synthetic derivative of lithocholic acid, has been identified as a potent pan-sialyltransferase inhibitor, demonstrating efficacy in reducing cancer cell migration and invasion.[1][4] These application notes provide a detailed protocol for an "in vitro" activity assay to characterize the inhibitory effect of this compound on sialyltransferases.
Principle of the Assay
The described protocol is a non-radioactive, colorimetric assay that measures the amount of inorganic phosphate (Pi) released during the sialyltransferase reaction. The assay relies on a coupling enzyme, a phosphatase, which cleaves the phosphate from the reaction byproduct, cytidine monophosphate (CMP). The released Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be quantified spectrophotometrically. The amount of Pi generated is directly proportional to the sialyltransferase activity. By including this compound in the reaction, its inhibitory effect can be determined by the reduction in Pi formation.
Quantitative Data Summary
The inhibitory potency of this compound against various sialyltransferases has been determined in "in vitro" assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Sialyltransferase Isoform | IC50 (µM) |
| ST3Gal I (rat) | ~12 |
| ST3Gal III (rat) | ~37 |
| ST6Gal I (human) | ~20 |
Data sourced from in vitro activity assays.
Experimental Protocols
Materials and Reagents
-
Sialyltransferase (e.g., recombinant human ST6Gal I, rat ST3Gal I, rat ST3Gal III)
-
This compound
-
CMP-Sialic Acid (donor substrate)
-
Acceptor substrate (e.g., asialofetuin for ST6Gal I, LacNAc for ST3Gal I/III)
-
Coupling Phosphatase
-
Malachite Green Reagent A and B
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 mM MgCl₂, 0.5% Triton CF-54)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
Caption: Experimental workflow for the sialyltransferase inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain the desired test concentrations.
-
Prepare working solutions of sialyltransferase, CMP-sialic acid, and the acceptor substrate in assay buffer. The optimal concentrations should be determined empirically but can be based on commercially available kits or literature values.
-
Prepare the coupling phosphatase solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Acceptor substrate
-
Coupling Phosphatase
-
This compound solution (or vehicle for the positive control)
-
-
Include a negative control well containing all components except the sialyltransferase enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the sialyltransferase enzyme and CMP-sialic acid to each well.
-
The final reaction volume is typically 50 µL.
-
Cover the plate and incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 30 µL of Malachite Green Reagent A to each well.
-
Add 100 µL of deionized water to each well.
-
Add 30 µL of Malachite Green Reagent B to each well and mix gently.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 620 nm using a microplate reader.
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which represents the concentration of this compound required to inhibit 50% of the sialyltransferase activity.
-
Mechanism of Action: Inhibition of FAK/Paxillin Signaling Pathway
This compound exerts its anti-metastatic effects by inhibiting sialyltransferases, which leads to a reduction in the sialylation of cell surface glycoproteins, such as integrin-β1. This altered glycosylation status disrupts the downstream signaling cascade mediated by Focal Adhesion Kinase (FAK) and paxillin. The inhibition of this pathway ultimately leads to impaired cell migration and invasion, key processes in cancer metastasis.
Caption: this compound inhibits the FAK/paxillin signaling pathway.
Conclusion
This document provides a comprehensive guide for conducting an "in vitro" sialyltransferase activity assay to evaluate the inhibitory potential of this compound. The detailed protocol and understanding of the underlying mechanism of action will be valuable for researchers in the fields of cancer biology and drug discovery. The ability to quantify the inhibition of specific sialyltransferase isoforms will aid in the further characterization and development of this compound and other novel ST inhibitors as potential therapeutic agents.
References
- 1. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Integrin-Mediated Signaling Pathways Using Lith-O-Asp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of transmembrane heterodimeric receptors, are pivotal in mediating cell-extracellular matrix (ECM) and cell-cell interactions. These interactions trigger intracellular signaling cascades that regulate critical cellular processes, including adhesion, migration, proliferation, and survival. Dysregulation of integrin-mediated signaling is a hallmark of various pathological conditions, notably cancer metastasis.
Lith-O-Asp, a novel synthetic derivative of lithocholic acid, has emerged as a potent pan-sialyltransferase inhibitor. It functions by decreasing the sialic acid modification of glycoproteins on the cell surface, including integrin β1.[1] This inhibition has profound effects on downstream signaling pathways, making this compound a valuable tool for investigating integrin function and a potential therapeutic agent for targeting diseases driven by aberrant integrin signaling.
These application notes provide a comprehensive guide to utilizing this compound for studying integrin-mediated signaling pathways, complete with detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
This compound exerts its effects by inhibiting sialyltransferases, the enzymes responsible for adding sialic acid residues to the terminal positions of glycan chains on glycoproteins and glycolipids.[1] In the context of integrin signaling, the key mechanism involves the reduced sialylation of integrin β1.[1] This alteration in glycosylation status interferes with the proper functioning of integrins, leading to the attenuation of downstream signaling cascades.
Specifically, treatment with this compound has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (p-FAK/Y397) and paxillin at tyrosine 31 (p-paxillin/Y31).[1] FAK and paxillin are crucial scaffolding and signaling proteins in focal adhesions, and their phosphorylation is a key event in the activation of integrin signaling. The inhibition of their phosphorylation disrupts the assembly of focal adhesions and downstream signaling. Consequently, this compound attenuates Rho GTPase activity, leading to impaired actin dynamics and a reduction in cell migration, invasion, and angiogenesis.[1]
Data Presentation
While specific quantitative densitometry data from the primary literature on this compound is not consistently presented in tabular format, the observed effects are significant and reproducible. The following tables summarize the qualitative and semi-quantitative effects of this compound on key components of the integrin signaling pathway as reported in scientific literature.
Table 1: Effect of this compound on Protein Phosphorylation
| Target Protein | Phosphorylation Site | Effect of this compound Treatment | Cell Lines Tested | Reference |
| Focal Adhesion Kinase (FAK) | Tyrosine 397 | Significant Decrease | CL1-5 (Lung Cancer) | |
| Paxillin | Tyrosine 31 | Significant Decrease | CL1-5 (Lung Cancer) |
Table 2: Functional Effects of this compound on Cancer Cell Lines
| Cellular Process | Assay | Effect of this compound Treatment | Cell Lines Tested | Reference |
| Cell Migration | Wound-Healing Assay | Significant Decrease | H1299, A549 (Lung Cancer), 4T1-Luc (Breast Cancer) | |
| Cell Invasion | Transwell Invasion Assay | Significant Decrease | H1299, A549 (Lung Cancer) | |
| Angiogenesis | Tube Formation Assay | Inhibitory Effect | Human Umbilical Vein Endothelial Cells (HUVECs) |
Table 3: IC50 Values for Sialyltransferase Inhibition by a Related Lithocholic Acid Derivative (FCW393)
Note: This data is for a related, selective sialyltransferase inhibitor and is provided for comparative purposes.
| Sialyltransferase Isozyme | IC50 (µM) | Reference |
| ST6GAL1 | 7.8 | |
| ST3GAL3 | 9.45 | |
| ST3GAL1 | > 400 | |
| ST8SIA4 | > 100 |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on integrin-mediated signaling pathways.
Protocol 1: Cell Adhesion Assay
This assay measures the ability of cells to attach to an ECM-coated surface, a primary function of integrins.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Collagen I, Laminin)
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate for 1 hour at 37°C or overnight at 4°C. Wash the wells twice with PBS.
-
Blocking: Block non-specific binding by adding 1% BSA in PBS to each well and incubating for 1 hour at 37°C. Wash the wells twice with PBS.
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in serum-free medium.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 10, 30 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Seeding: Seed the treated cells (e.g., 5 x 10^4 cells/well) onto the pre-coated and blocked 96-well plate.
-
Adhesion: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde for 10 minutes. Wash with water and then stain with 0.5% Crystal Violet for 20 minutes.
-
Washing: Gently wash the wells with water until the water runs clear. Air dry the plate.
-
Quantification: Solubilize the stain by adding a solubilization buffer to each well. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Cell Migration (Wound-Healing) Assay
This assay assesses the effect of this compound on the directional migration of a cell monolayer.
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip
-
This compound
-
Cell culture medium
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells reach confluence, create a linear scratch (wound) in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing various concentrations of this compound (e.g., 0, 10, 30 µM) or vehicle control.
-
Image Acquisition: Immediately capture an image of the wound at time 0h.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Time-Lapse Imaging: Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at different time points for each treatment condition. The rate of wound closure is indicative of cell migration.
Protocol 3: In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
This compound
-
Cell culture medium (serum-free and serum-containing)
-
PBS
-
Cotton swabs
-
Fixation and staining reagents (as in Protocol 1)
-
Microscope
Procedure:
-
Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium. Coat the top surface of the Transwell inserts with a thin layer of the diluted Matrigel. Incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture and harvest cells as described in Protocol 1. Resuspend the cells in serum-free medium.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control.
-
Assay Setup: Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate. Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Removal of Non-Invading Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix and stain the invading cells on the bottom surface of the membrane as described in Protocol 1.
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope.
Protocol 4: Western Blotting for Phospho-FAK and Phospho-Paxillin
This protocol details the detection of changes in the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-FAK Y397, anti-FAK, anti-p-Paxillin Y31, anti-Paxillin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours). Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-FAK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total FAK, paxillin, or a loading control like β-actin, the membrane can be stripped and re-probed with the respective antibodies.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: Rho GTPase Activity Assay (Pull-down Assay)
This assay measures the levels of active (GTP-bound) RhoA, a key downstream effector in the integrin signaling pathway.
Materials:
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
This compound
-
Cell lysis buffer (provided in the kit)
-
Protein assay kit
-
Primary antibody (anti-RhoA)
-
Western blotting reagents (as in Protocol 4)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-down of Active RhoA: Incubate equal amounts of protein lysate with Rhotekin-RBD beads (which specifically bind to GTP-bound RhoA) for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with the provided wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in Laemmli buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-RhoA antibody to detect the amount of active RhoA.
-
Total RhoA Analysis: Run a parallel Western blot with a portion of the initial cell lysate to determine the total amount of RhoA in each sample for normalization.
Mandatory Visualization
// Nodes LithOAsp [label="this compound", fillcolor="#FBBC05"]; Sialyltransferase [label="Sialyltransferase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin_beta1_sialylation [label="Reduced Integrin β1\nSialylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin_Signaling [label="Integrin-Mediated\nSignaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FFFFFF"]; pFAK [label="p-FAK (Y397)", fillcolor="#FFFFFF"]; Paxillin [label="Paxillin", fillcolor="#FFFFFF"]; pPaxillin [label="p-Paxillin (Y31)", fillcolor="#FFFFFF"]; RhoGTPase [label="Rho GTPase\n(Active)", fillcolor="#FFFFFF"]; Actin_Dynamics [label="Actin Dynamics", fillcolor="#FFFFFF"]; Cell_Processes [label="Cell Migration,\nInvasion, Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LithOAsp -> Sialyltransferase [label="Inhibits", style=dashed, arrowhead=tee]; Sialyltransferase -> Integrin_beta1_sialylation [label="Mediates", arrowhead=normal]; Integrin_beta1_sialylation -> Integrin_Signaling [label="Inhibits", style=dashed, arrowhead=tee]; Integrin_Signaling -> FAK [label="Activates", arrowhead=normal]; FAK -> pFAK [label="Phosphorylation", style=dashed, arrowhead=normal]; Integrin_Signaling -> Paxillin [label="Activates", arrowhead=normal]; Paxillin -> pPaxillin [label="Phosphorylation", style=dashed, arrowhead=normal]; pFAK -> RhoGTPase [label="Activates", arrowhead=normal]; pPaxillin -> RhoGTPase [arrowhead=normal]; RhoGTPase -> Actin_Dynamics [label="Regulates", arrowhead=normal]; Actin_Dynamics -> Cell_Processes [label="Drives", arrowhead=normal]; Integrin_Signaling -> Cell_Processes [arrowhead=normal]; } .dot Caption: this compound signaling pathway.
// Nodes Start [label="Cell Culture", shape=ellipse, fillcolor="#FBBC05"]; Treatment [label="Treatment with this compound\n(Dose-Response)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#FBBC05"];
// Edges Start -> Treatment; Treatment -> Adhesion; Treatment -> Migration; Treatment -> Invasion; Treatment -> Western; Treatment -> RhoAssay; Adhesion -> Data_Analysis; Migration -> Data_Analysis; Invasion -> Data_Analysis; Western -> Data_Analysis; RhoAssay -> Data_Analysis; } .dot Caption: Experimental workflow.
// Nodes LithOAsp [label="this compound", fillcolor="#FBBC05"]; Sialyl_Inhibition [label="Sialyltransferase\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin_Dysfunction [label="Integrin β1\nDysfunction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Inhibition [label="Inhibition of FAK/Paxillin\nand Rho GTPase Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenotype [label="Reduced Cell Adhesion,\nMigration, and Invasion", fillcolor="#FFFFFF"];
// Edges LithOAsp -> Sialyl_Inhibition [label="causes"]; Sialyl_Inhibition -> Integrin_Dysfunction [label="leads to"]; Integrin_Dysfunction -> Signaling_Inhibition [label="results in"]; Signaling_Inhibition -> Phenotype [label="manifests as"]; } .dot Caption: Logical relationship of this compound's effects.
References
Application Notes: Flow Cytometry Analysis of Sialylated Antigens Following Treatment with the Sialyltransferase Inhibitor Lith-O-Asp
Introduction
Sialic acids are a family of nine-carbon carboxylated monosaccharides that terminate glycan chains on glycoproteins and glycolipids. The process of adding sialic acids, known as sialylation, is catalyzed by a group of enzymes called sialyltransferases (STs).[1][2] Cell-surface sialylation plays a critical role in a wide array of biological processes, including cell-cell recognition, immune responses, and pathogen interactions.[3][4] Aberrant sialylation, particularly an increase in cell surface sialic acid, is a well-established hallmark of cancer and is often correlated with poor prognosis, metastasis, and chemoresistance.[1] Consequently, the analysis of sialylated antigens and the development of agents that can modulate sialylation are of significant interest in research and drug development.
Lith-O-Asp is a novel, potent, and cell-permeable pan-sialyltransferase inhibitor. It functions by reducing the activity of various ST enzymes, leading to a decrease in the overall sialylation of cell surface glycoconjugates. This inhibitory action makes this compound a valuable tool for investigating the functional consequences of altered sialylation.
Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative analysis of cell surface markers on a single-cell basis. When combined with specific lectins or antibodies that recognize sialic acid linkages, flow cytometry provides a robust method for assessing changes in cell surface sialylation. This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the changes in sialylated antigens using flow cytometry.
Principle of the Assay
This protocol describes the use of this compound to inhibit sialyltransferases within cultured cells. The resulting decrease in cell surface sialylation is then quantified using flow cytometry. The detection of sialic acids is achieved through the use of fluorochrome-conjugated lectins that specifically bind to different sialic acid linkages. Commonly used lectins include Sambucus nigra agglutinin (SNA), which recognizes α2,6-linked sialic acids, and Maackia amurensis lectin II (MALII), which has specificity for α2,3-linked sialic acids. The reduction in fluorescence intensity of the stained cells following this compound treatment, as measured by the flow cytometer, corresponds to a decrease in the abundance of specific sialylated antigens on the cell surface.
Application Areas
-
Cancer Biology: Investigate the role of sialylation in cancer cell migration, invasion, and metastasis.
-
Immunology: Study the impact of sialylation on immune cell recognition and function, particularly the interaction with Siglec receptors.
-
Drug Development: Screen for and characterize novel sialyltransferase inhibitors.
-
Glycobiology: Elucidate the functional roles of specific sialic acid linkages in various cellular processes.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison.
| Treatment Group | Mean Fluorescence Intensity (MFI) - SNA (α2,6-sialylation) | Mean Fluorescence Intensity (MFI) - MALII (α2,3-sialylation) |
| Vehicle Control | 5500 ± 250 | 3200 ± 180 |
| This compound (10 µM) | 3100 ± 200 | 2100 ± 150 |
| This compound (25 µM) | 1800 ± 150 | 1500 ± 120 |
| This compound (50 µM) | 950 ± 100 | 900 ± 90 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and the specific sialyltransferase expression levels.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
Materials:
-
Cultured cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or appropriate solvent)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the end of the treatment period.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare fresh dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Also, prepare a vehicle control medium containing the same concentration of the solvent used for the this compound stock.
-
Remove the old medium from the cells and wash once with sterile Phosphate Buffered Saline (PBS).
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2. The optimal incubation time should be determined empirically for each cell line and experimental setup.
Protocol 2: Flow Cytometry Analysis of Sialylation
Materials:
-
This compound treated and vehicle control cells
-
Cell dissociation solution (e.g., Trypsin-EDTA or a non-enzymatic solution like Accutase™)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated lectins (e.g., FITC-SNA, PE-MALII)
-
Sialidase (Neuraminidase) from Vibrio cholerae (for specificity control)
-
Acetate buffer (pH 5.5)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the wells with PBS and add the cell dissociation solution. Incubate until the cells detach.
-
Neutralize the dissociation solution with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in 1 mL of Flow Cytometry Staining Buffer.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. Repeat this wash step once more.
-
-
Specificity Control (Sialidase Treatment - Optional but Recommended):
-
To confirm the specificity of lectin binding to sialic acids, a set of control cells can be treated with sialidase.
-
Resuspend a pellet of control cells in acetate buffer (pH 5.5).
-
Add sialidase to the cell suspension and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with Flow Cytometry Staining Buffer as described in step 2.
-
-
Lectin Staining:
-
Resuspend the cell pellets (treated, vehicle control, and sialidase-treated control) in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorochrome-conjugated lectin(s) at the manufacturer's recommended concentration.
-
Incubate the cells for 30-60 minutes at 4°C in the dark.
-
-
Final Wash:
-
Add 1 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the cell population of interest based on forward and side scatter properties to exclude debris and aggregates.
-
Record the fluorescence intensity for each sample.
-
Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) for each treatment group. A decrease in MFI in this compound treated cells compared to the vehicle control indicates a reduction in sialylation. The sialidase-treated sample should show a significant reduction in fluorescence, confirming the specificity of the lectin staining.
-
Mandatory Visualizations
References
- 1. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialylation: A Cloak for Tumors to Trick the Immune System in the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zbiotech.com [zbiotech.com]
- 4. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lith-O-Asp Concentration for Non-Cytotoxic Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Lith-O-Asp, a sialyltransferase inhibitor, at concentrations that are effective without causing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound at non-cytotoxic concentrations?
A1: this compound functions as a pan-sialyltransferase inhibitor, targeting enzymes such as ST3Gal-I, ST3Gal-III, and ST6Gal-I.[1][2][3] By inhibiting these enzymes, this compound reduces the sialic acid modification of cell surface glycoproteins, including integrin-β1.[4] This disruption of sialylation interferes with downstream signaling pathways, notably the FAK/paxillin pathway, which is crucial for cell migration, invasion, and angiogenesis.[4]
Q2: Is this compound generally considered cytotoxic?
A2: No, studies have indicated that this compound is non-cytotoxic at the concentrations typically required for its inhibitory effects on sialyltransferases and cell migration. However, as with any compound, cytotoxicity can be cell-type dependent and it is crucial to determine the optimal non-cytotoxic concentration for your specific experimental setup.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: For in vitro studies, a starting concentration in the low micromolar range is recommended. IC50 values for the inhibition of various sialyltransferases by this compound are reported to be between 12-37 μM. For cell-based assays such as migration and invasion, concentrations around 10 μM have been used effectively. To avoid any potential cytotoxic effects, it is advisable to use concentrations well below the cytotoxic IC50 value, which for some cell lines like MDA-MB-231, has been determined to be 55.3 ± 0.8 μM.
Q4: What is a known effective and non-toxic dosage for in vivo studies?
A4: In murine models for studying metastasis, an intraperitoneal injection of this compound at a concentration of 3 mg/kg has been shown to be effective in suppressing metastasis without reported toxicity.
Troubleshooting Guide
Q1: I am observing unexpected cell death in my experiments with this compound. What could be the cause?
A1: If you are observing cytotoxicity, consider the following:
-
Concentration: The concentration of this compound may be too high for your specific cell line. We recommend performing a dose-response curve to determine the IC50 for cytotoxicity (e.g., using an MTT or LDH assay) and using concentrations well below this value. For example, one study determined the cytotoxic IC50 to be 55.3 µM and subsequently used ≤ 30 µM for migration assays.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a given compound. It is essential to establish the non-cytotoxic window for each cell line you are working with.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
Q2: My results show no inhibition of cell migration or invasion at the recommended concentrations. What should I do?
A2: If you are not observing the expected inhibitory effects, here are a few troubleshooting steps:
-
Confirm Sialyltransferase Expression: Verify that your cell line of interest expresses the sialyltransferases that are targeted by this compound (ST3Gal-I, ST3Gal-III, ST6Gal-I).
-
Incubation Time: The incubation time with this compound may be insufficient for the desired effect to manifest. Consider extending the incubation period, while monitoring for any potential cytotoxicity.
-
Assay Sensitivity: Ensure that your migration or invasion assay is sensitive enough to detect subtle changes. You might consider optimizing the assay conditions or trying an alternative method.
-
Compound Integrity: Verify the integrity and purity of your this compound compound.
Data Presentation
Table 1: Summary of this compound Concentrations for Non-Cytotoxic Effects
| Parameter | Cell Line/Model | Concentration/Dosage | Reference |
| IC50 (Sialyltransferase Inhibition) | In vitro enzyme assay | 12-37 µM | |
| IC50 (Cytotoxicity) | MDA-MB-231 | 55.3 ± 0.8 µM | |
| Effective Non-Cytotoxic Concentration (In Vitro) | Various cancer cell lines | ≤ 30 µM | |
| Effective Non-Cytotoxic Concentration (In Vitro) | 4T1-Luc cells | 10 µM | |
| Effective Non-Toxic Dosage (In Vivo) | BALB/c mice | 3 mg/kg (intraperitoneal) |
Experimental Protocols
Protocol: Determining the Non-Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration range of this compound that does not induce cytotoxicity in a specific cell line.
1. Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.
-
Treatment: After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and solvent alone as negative controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control (100% viability). Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.
Mandatory Visualizations
Caption: Workflow for determining the non-cytotoxic concentration of this compound.
Caption: Signaling pathway inhibited by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
"Lith-O-Asp" stability and storage conditions for research
Welcome to the Technical Support Center for Lith-O-Asp, a potent pan-sialyltransferase inhibitor for research use. This guide provides essential information on the stability, storage, and handling of this compound, along with troubleshooting advice and detailed experimental protocols to support your research in cancer biology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel sialyltransferase (ST) inhibitor.[1][2] It functions as a pan-inhibitor, targeting multiple sialyltransferase enzymes, including ST3Gal I, ST3Gal III, and ST6Gal I, with IC50 values in the micromolar range (12-37 µM).[1][3] Its primary mechanism of action involves the downregulation of the FAK/paxillin signaling pathway, which is crucial for cancer cell migration, invasion, and angiogenesis.[4] By inhibiting these enzymes, this compound reduces the sialylation of cell surface glycoproteins, such as integrin-β1, leading to a decrease in the metastatic potential of cancer cells.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. For specific quantitative stability data under various conditions, it is recommended to consult the manufacturer's product-specific documentation, as comprehensive public data is limited. General stability testing guidelines for research compounds suggest that stability is influenced by factors such as the nature of the active pharmaceutical ingredient (API), excipients, and the container closure system.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For many research compounds, creating a stock solution in an organic solvent like DMSO is a common practice. These stock solutions can then be diluted into aqueous media for in vitro experiments. It is important to note that when diluting a DMSO stock solution into an aqueous buffer, precipitation can occur. If this happens, vortexing, sonication, or gentle warming (e.g., in a 37°C water bath) can help to redissolve the compound.
Q4: What are the known degradation products of this compound?
A4: Currently, there is no publicly available data from mass spectrometry or other analytical techniques that specifically identifies the degradation products of this compound. General principles of chemical degradation suggest that factors like pH, temperature, and light can influence the stability of small molecules. For peptides containing aspartyl residues, degradation can occur via the formation of a cyclic imide intermediate, leading to isomerization and peptide bond cleavage, particularly under acidic or alkaline conditions. However, the direct applicability of these peptide degradation pathways to the small molecule structure of this compound is not established.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Sialyltransferase Activity Assay
| Potential Cause | Troubleshooting Step |
| Inactive Inhibitor | Ensure this compound has been stored correctly and avoid repeated freeze-thaw cycles of stock solutions. Use a freshly prepared aliquot for each experiment. |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and incubation time of your assay are optimal for the specific sialyltransferase being studied. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay. IC50 values are reported to be in the 12-37 µM range. |
| Low Substrate Concentration | Ensure that the concentrations of the donor (CMP-sialic acid) and acceptor substrates are not limiting in the reaction. |
Issue 2: High Background Signal in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Include a "cells only" control (without fluorescent labels) to measure and subtract the baseline autofluorescence of your cell line. |
| Non-Specific Binding of Detection Reagents | Increase the concentration of the blocking agent (e.g., BSA) or try an alternative blocking solution. Ensure washing steps are thorough. |
| Contaminated Reagents | Prepare fresh buffers and solutions, and filter them before use to remove any potential contaminants. |
Issue 3: Difficulty in Observing Downstream Effects (e.g., Reduced Cell Migration)
| Potential Cause | Troubleshooting Step | | Insufficient Treatment Time | Optimize the incubation time with this compound. Studies have shown effects after 48 hours of treatment for migration and invasion assays. | | Cell Line Insensitivity | The inhibitory effect of this compound may vary between different cell lines. Consider testing a range of cancer cell lines known to have high sialyltransferase activity. | | Inappropriate Assay for Cell Type | Ensure the chosen migration or invasion assay is suitable for your cell line. For example, the pore size of transwell inserts should be appropriate for the cell size. |
Experimental Protocols
Protocol 1: In Vitro Sialyltransferase Activity Assay
This protocol is a general guideline for measuring the inhibitory effect of this compound on sialyltransferase activity.
Materials:
-
Recombinant human sialyltransferase (e.g., ST3Gal-I, ST6Gal-I)
-
CMP-[14C]-Neu5Ac (radiolabeled donor substrate)
-
Asialofetuin (acceptor substrate)
-
Assay Buffer: 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.1% Triton X-100
-
This compound stock solution (in DMSO)
-
Phosphotungstic acid (PTA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, asialofetuin, and varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO).
-
Initiate the reaction by adding the sialyltransferase enzyme and CMP-[14C]-Neu5Ac.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 1-2 hours).
-
Stop the reaction by adding ice-cold 10% PTA.
-
Precipitate the radiolabeled glycoprotein product by centrifugation.
-
Wash the pellet multiple times with cold PTA to remove unincorporated CMP-[14C]-Neu5Ac.
-
Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Phospho-FAK and Phospho-Paxillin
This protocol details the steps to assess the effect of this compound on the FAK/paxillin signaling pathway.
Materials:
-
Cancer cell line (e.g., H1299, A549, CL1-5)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-paxillin (Tyr118), anti-paxillin, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cancer cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 30 µM) or vehicle (DMSO) for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Protocol 3: In Vitro Cell Migration (Wound Healing) Assay
This protocol can be used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line (e.g., H1299, A549, 4T1-Luc)
-
This compound
-
Culture plates
-
Pipette tip or culture insert for creating a "wound"
Procedure:
-
Seed cells in a culture plate to form a confluent monolayer.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound (e.g., 10 µM, 30 µM) or vehicle (DMSO).
-
Image the wound at 0 hours and after a specific time period (e.g., 48 hours).
-
Measure the area of the wound at each time point and calculate the percentage of wound closure to quantify cell migration.
Visualizations
Caption: FAK/Paxillin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro wound healing assay.
References
"Lith-O-Asp" treatment duration for optimal inhibition of metastasis
This technical support center provides guidance and answers frequently asked questions regarding the use of Lith-O-Asp in experimental settings for inhibiting metastasis. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit metastasis?
A1: this compound is a novel, potent pan-sialyltransferase (ST) inhibitor.[1] Its anti-metastatic effects stem from its ability to decrease the sialic acid modification of cell surface glycoproteins, such as integrin-β1.[1] This inhibition disrupts key signaling pathways involved in cell migration, invasion, and angiogenesis. Specifically, this compound has been shown to suppress the FAK/paxillin signaling pathway and attenuate Rho GTPase activity, which impairs actin dynamics crucial for cell movement.[1] It also alters the expression and phosphorylation of proteins involved in metastasis and angiogenesis, such as vimentin and ribonuclease/angiogenin inhibitor RNH1.[1]
Q2: Is there an established optimal treatment duration for this compound to inhibit metastasis?
A2: Currently, there is no clinically established optimal treatment duration for this compound for the inhibition of metastasis in humans. The available data is from preclinical studies using various cancer cell lines and animal models.[2] The duration of treatment in these studies was determined by the experimental design and endpoints, such as tumor size reduction or prevention of metastatic colony formation. For instance, in a spontaneous metastasis animal model, treatment duration was continued for a specific period to observe a significant delay in cancer cell metastasis. Researchers should determine the optimal duration based on their specific experimental model and objectives.
Q3: What is the difference between this compound and other lithium compounds like lithium chloride or lithium carbonate used in cancer research?
A3: this compound is a specifically designed sialyltransferase inhibitor. While it contains lithium, its primary mechanism of anti-metastatic action is the inhibition of sialyltransferases. Other lithium salts, such as lithium chloride (LiCl) and lithium carbonate (Li₂CO₃), are being investigated for their anti-cancer properties through different mechanisms. These compounds primarily act by inhibiting enzymes like glycogen synthase kinase-3β (GSK3β) and inositol monophosphatase (IMPase). This inhibition affects various signaling pathways, including Wnt/β-catenin, and can induce apoptosis, autophagy, and inhibit tumor proliferation and invasion.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been demonstrated to inhibit the FAK/paxillin signaling pathway. This pathway is critical for cell adhesion, migration, and invasion. By inhibiting this pathway, this compound reduces the phosphorylation of FAK and paxillin, key components that mediate signals from the extracellular matrix to the cell's interior, thereby controlling cell motility. It also impacts Rho GTPase activity, which is essential for regulating the actin cytoskeleton.
Troubleshooting Guide
Issue 1: Inconsistent results in cell migration/invasion assays with this compound.
-
Possible Cause 1: Cell Line Variability. Different cancer cell lines may exhibit varying sensitivity to this compound due to differences in their sialyltransferase expression levels and reliance on sialylation for metastasis.
-
Troubleshooting Step: Screen a panel of cell lines to identify those most responsive to this compound. It is also advisable to quantify the expression of relevant sialyltransferases (e.g., ST6GAL1, ST3GAL3) in your cell lines of interest.
-
-
Possible Cause 2: Suboptimal Concentration. The effective concentration of this compound can vary between cell types.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 for inhibition of migration and invasion in your specific cell line. For example, one study found the IC50 for inhibition of MDA-MB-231 cell migration to be 2.6 ± 0.1 μM.
-
-
Possible Cause 3: Assay Conditions. The duration of the assay and the confluency of the cells can influence the results.
-
Troubleshooting Step: Optimize the incubation time with this compound before and during the assay. Ensure consistent cell seeding density across all experimental conditions.
-
Issue 2: Lack of in vivo efficacy in animal models.
-
Possible Cause 1: Pharmacokinetics and Bioavailability. The route of administration and the formulation of this compound may not provide adequate exposure to the tumor.
-
Troubleshooting Step: Evaluate different administration routes (e.g., intraperitoneal, intravenous, oral gavage) and formulations to improve bioavailability. Conduct pharmacokinetic studies to measure the concentration of this compound in plasma and tumor tissue over time.
-
-
Possible Cause 2: Animal Model Selection. The chosen animal model may not accurately reflect the metastatic process of the cancer being studied.
-
Troubleshooting Step: Utilize well-characterized orthotopic or spontaneous metastasis models that are relevant to the cancer type under investigation.
-
-
Possible Cause 3: Dosing and Schedule. The dose and frequency of this compound administration may be insufficient.
-
Troubleshooting Step: Conduct a dose-escalation study in the animal model to identify a well-tolerated and effective dose. The treatment schedule should be based on the compound's half-life and the tumor's growth rate.
-
Data Summary
Table 1: Preclinical Data on this compound and Related Compounds
| Compound | Cancer Type | Model | Concentration/Dose | Observed Effect on Metastasis/Migration | Reference |
| This compound | Various cancer cell lines | In vitro migration/invasion assays | Varies by cell line | Inhibition of migration and invasion | |
| This compound | Lung Cancer | Animal models (experimental & spontaneous metastasis) | Not specified | Delayed cancer cell metastasis | |
| FCW393 (a lithocholic acid-based ST inhibitor) | Breast Cancer (MDA-MB-231) | In vitro migration assay | IC50: 2.6 ± 0.1 μM | Reduced cell migration | |
| FCW393 (a lithocholic acid-based ST inhibitor) | Breast Cancer (MDA-MB-231) | Tumor-bearing mice | Not specified | Reduced tumor size and lung metastasis | |
| Lithium Chloride (LiCl) | Colon Cancer (SW620) | Tumor xenograft model | Not specified | Prevented metastasis to lungs, liver, and lymph nodes |
Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Transwell Assay)
This protocol is a generalized procedure based on methodologies used to evaluate the effect of sialyltransferase inhibitors on cancer cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound (and a vehicle control).
-
Add 100 µL of the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 12-48 hours), allowing cells to migrate through the membrane.
-
Fixation and Staining:
-
Carefully remove the Transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in the fixing solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in the staining solution for 30 minutes.
-
-
Quantification:
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the migrated cells under a microscope in several random fields.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group.
Visualizations
Caption: this compound inhibits sialyltransferases, disrupting the FAK/paxillin pathway and metastasis.
Caption: Workflow for determining the anti-metastatic potential of this compound.
References
Technical Support Center: "Lith-O-Asp" and Signaling Pathway Interference
Welcome to the technical support center for "Lith-O-Asp." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. This guide focuses on its interference with various signaling pathways.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.
I. FAK/Paxillin Signaling Pathway
Question 1: We are not observing the expected decrease in cell migration/invasion after this compound treatment in our cancer cell line. What could be the issue?
Answer: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Cell Line Specificity: The effect of this compound on the FAK/paxillin pathway is dependent on the sialylation status of integrin-β1.[1] Not all cell lines may exhibit the same level of integrin-β1 sialylation. We recommend verifying the expression and sialylation of integrin-β1 in your cell line.
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration and incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Basal FAK/Paxillin Activity: If the basal phosphorylation levels of FAK and paxillin in your cells are low, the inhibitory effect of this compound may be less pronounced.
-
Reagent Quality: Confirm the stability and activity of your this compound stock solution.
Question 2: We are seeing inconsistent results in our Western blots for phosphorylated FAK and paxillin after this compound treatment. How can we improve consistency?
Answer: Inconsistent Western blot results can be frustrating. Here are some tips to improve reproducibility:
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Sample Handling: Keep samples on ice throughout the preparation process to minimize enzymatic activity.
-
Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Antibody Quality: Validate your primary antibodies for specificity and optimal dilution.
-
Quantification: Use densitometry software to quantify band intensities for a more objective analysis.
II. Wnt/β-catenin Signaling Pathway
Question 3: Since this compound contains lithium, we expect to see an activation of the Wnt/β-catenin pathway. However, our results are ambiguous. Why might this be?
Answer: The effect of the lithium component of this compound on the Wnt/β-catenin pathway can be complex. Here are some potential reasons for ambiguous results:
-
Direct vs. Indirect Effects: Lithium directly inhibits Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the Wnt/β-catenin pathway.[2][3] This leads to the stabilization and nuclear translocation of β-catenin. However, the cellular context and the presence of other signaling inputs can influence the outcome.
-
Aspartate Component: The aspartate component of this compound primarily acts on NMDA receptors.[4] Crosstalk between NMDA receptor signaling and the Wnt pathway is possible and could modulate the canonical lithium effect.
-
Unexpected Hyperphosphorylation: In some cell lines, such as human glioblastoma cells, lithium treatment has been observed to cause an unexpected hyperphosphorylation of β-catenin, contrary to the expected decrease.[5]
-
Cellular Localization of β-catenin: Activation of the Wnt pathway is characterized by the nuclear accumulation of β-catenin. Ensure your experimental design includes subcellular fractionation or immunofluorescence to assess the localization of β-catenin, in addition to measuring total protein levels.
Question 4: We are using a TCF/LEF reporter assay to measure Wnt pathway activation by this compound, but the signal is weak. How can we optimize this?
Answer: A weak signal in a TCF/LEF reporter assay can be due to several factors:
-
Transfection Efficiency: Optimize your transfection protocol to ensure efficient delivery of the reporter plasmid into your cells.
-
Reporter Plasmid Sensitivity: Different TCF/LEF reporter constructs can have varying sensitivities. Consider testing different reporter plasmids.
-
Serum Conditions: Serum components can sometimes interfere with Wnt signaling. Try performing the assay in low-serum or serum-free conditions.
-
Positive Controls: Always include a known Wnt pathway activator (e.g., Wnt3a conditioned media, another GSK-3β inhibitor like CHIR99021) as a positive control to validate your assay system.
III. GSK-3 Signaling Pathway
Question 5: What is the expected IC50 value for the inhibition of GSK-3 by the lithium component of this compound?
Answer: The IC50 for lithium inhibition of GSK-3 is approximately 1.0 mM or lower at typical intracellular magnesium concentrations. However, in in vitro kinase assays with higher magnesium concentrations, the apparent IC50 can be higher, in the range of 2-7 mM.
Question 6: We are performing an in vitro GSK-3 kinase assay with this compound and are not seeing significant inhibition. What could be wrong?
Answer: Several factors can influence the outcome of an in vitro kinase assay:
-
Magnesium Concentration: As mentioned, the inhibitory effect of lithium on GSK-3 is competitive with magnesium. Ensure the magnesium concentration in your assay buffer is within a physiological range.
-
Substrate Specificity: GSK-3 has numerous substrates. The inhibitory effect of lithium might be more apparent with certain substrates.
-
Indirect Inhibition: In a cellular context, lithium can also indirectly inhibit GSK-3 by increasing its inhibitory serine phosphorylation. This indirect effect will not be observed in a purified in vitro kinase assay.
IV. PI3K/Akt Signaling Pathway
Question 7: Does this compound interfere with the PI3K/Akt signaling pathway?
Answer: Yes, the lithium component of this compound is known to activate the PI3K/Akt pathway. This activation can occur through PI3K-dependent mechanisms.
Question 8: We are trying to determine if the effect of this compound on our cells is mediated by the PI3K/Akt pathway. How can we test this?
Answer: To investigate the involvement of the PI3K/Akt pathway, you can use specific inhibitors. Pre-treating your cells with a PI3K inhibitor (e.g., LY294002 or wortmannin) before adding this compound can help determine if the observed effect is dependent on PI3K activation. You can then assess downstream markers of Akt activation, such as the phosphorylation of Akt at Ser473 and Thr308, and the phosphorylation of GSK-3β at Ser9.
V. NMDA Receptor Signaling
Question 9: What is the role of the aspartate component of this compound in signaling?
Answer: Aspartate is an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor. Therefore, the aspartate in this compound can be expected to activate NMDA receptor signaling.
Question 10: How might the lithium and aspartate components of this compound interact in the context of NMDA receptor signaling?
Answer: This is a complex area of interaction. While aspartate activates the NMDA receptor, chronic lithium administration has been shown to attenuate NMDA receptor-initiated signaling. Lithium can inhibit NMDA receptor-mediated calcium influx and has been reported to increase the expression of the GluN2A subunit of the NMDA receptor. Therefore, the net effect of this compound on NMDA receptor signaling may depend on the duration of treatment (acute vs. chronic) and the specific cellular context.
Data Summary
The following tables summarize key quantitative data related to the effects of this compound and its components on various signaling pathways.
Table 1: IC50 Values of this compound for Sialyltransferases
| Sialyltransferase | IC50 (µmol/L) | Reference |
| ST3Gal I | 12 - 37 | |
| ST3Gal III | 12 - 37 | |
| ST6Gal I | 12 - 37 |
Table 2: Effect of Lithium Chloride on β-catenin Phosphorylation and Total Levels in A172 Glioblastoma Cells
| LiCl Concentration (mM) | Increase in Phospho-β-catenin (%) | Change in Total β-catenin (%) | Reference |
| 10 | 42 | +5 | |
| 20 | 73 | -2 | |
| 30 | 104 | +5 |
Table 3: Effect of Lithium on NMDA Receptor Subunit Expression in Prefrontal Cortical Cultures
| Treatment | Time (h) | Change in GluN2A Protein Levels | Reference |
| LiCl (5 mM) | 24 | Significant Increase |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to studying the effects of this compound.
Protocol 1: In Vitro Sialyltransferase Activity Assay
This protocol is for determining the inhibitory effect of this compound on sialyltransferase activity.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 50 mM MES buffer (pH 6.0), 1 mM MgCl₂, 0.5% Triton CF-54, 100 µM CMP-[¹⁴C]-NeuAc (radiolabeled sialic acid donor), and 10 µg of a glycoprotein acceptor substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified sialyltransferase enzyme preparation. The total reaction volume should be 10 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 3-20 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Product Detection:
-
Separate the reaction products by SDS-PAGE.
-
Detect the radiolabeled glycoprotein product by autoradiography or phosphorimaging.
-
-
Data Analysis:
-
Quantify the amount of product formed in the presence of different concentrations of this compound and calculate the IC50 value.
-
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol assesses the effect of this compound on cell migration.
-
Cell Preparation:
-
Culture cells to be tested in appropriate medium.
-
Prior to the assay, serum-starve the cells for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the control group.
-
Protocol 3: Western Blot for Phosphorylated Proteins (FAK, Paxillin, Akt, GSK-3β)
This protocol is for detecting changes in protein phosphorylation upon this compound treatment.
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-FAK, anti-phospho-paxillin, anti-phospho-Akt, anti-phospho-GSK-3β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound inhibits sialyltransferases, affecting FAK/paxillin signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the Wnt signaling pathway: a molecular mechanism for lithium action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GSK3 kinase inhibitor lithium produces unexpected hyperphosphorylation of β-catenin, a GSK3 substrate, in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for using Lith-O-Asp in long-term cell culture
Disclaimer: The following information is for illustrative purposes only. "Lith-O-Asp" is a hypothetical compound, and the data, protocols, and mechanisms presented here are fictional examples designed to demonstrate the creation of a technical support guide.
This guide provides best practices, troubleshooting advice, and frequently asked questions for the use of this compound in long-term cell culture experiments, particularly for neuronal differentiation and maintenance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic complex designed to promote neuronal survival and differentiation through a dual-action mechanism. Firstly, its lithium component is a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a critical enzyme in multiple signaling cascades. Inhibition of GSK-3β prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell survival and differentiation. Secondly, the ornithine-aspartate moiety is believed to act as a partial agonist on NMDA receptors, leading to controlled, low-level calcium influx. This mild stimulation activates calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB, further enhancing the expression of pro-survival and neurogenic factors.
Q2: What is the recommended working concentration range for this compound?
A2: The optimal concentration of this compound is highly cell-type dependent. For most primary neurons and induced pluripotent stem cell (iPSC)-derived neural progenitors, a starting concentration between 5 µM and 20 µM is recommended. We advise performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals. Exceeding 50 µM may lead to cytotoxicity in some sensitive cell types.
Q3: How stable is this compound in cell culture medium?
A3: this compound is stable in standard cell culture medium at 37°C for up to 72 hours. For long-term cultures, it is best practice to perform a half-media change every 48-72 hours, replenishing the compound to maintain a consistent effective concentration. Degradation products are not known to be cytotoxic but will reduce the efficacy of the compound.
Q4: Can this compound be used in combination with other growth factors?
A4: Yes, this compound is often used synergistically with neurotrophic factors such as BDNF and GDNF. When used in combination, it may be necessary to reduce the concentration of this compound by 25-50% to avoid overstimulation or potential excitotoxicity. A preliminary matrix titration experiment is recommended to identify the optimal concentrations for your combination treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / Cytotoxicity | 1. This compound concentration is too high. 2. Cell line is particularly sensitive to NMDA receptor stimulation. 3. Contamination of the culture. | 1. Perform a dose-response curve starting from a lower concentration (e.g., 1-5 µM). 2. Reduce the concentration and/or co-administer a low dose of a non-competitive NMDA receptor antagonist. 3. Check for microbial contamination and discard the culture if positive. |
| Loss of Desired Phenotype Over Time | 1. Inconsistent concentration of this compound due to degradation. 2. Depletion of essential nutrients in the medium. 3. Sub-optimal initial cell density. | 1. Replenish this compound with a half-media change every 48 hours instead of 72 hours. 2. Ensure you are using a high-quality, fresh culture medium appropriate for long-term neuronal culture. 3. Optimize plating density to ensure proper cell-to-cell contact and paracrine signaling. |
| Variability Between Experiments | 1. Inconsistent thawing and plating of cells. 2. This compound stock solution degraded. 3. Lot-to-lot variation in serum or other media components. | 1. Standardize your cell handling protocols, including passage number and thawing procedures. 2. Prepare fresh stock solutions of this compound from powder every 1-2 months. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 3. Use a single, tested lot of serum or switch to a serum-free, defined medium if possible. |
| Precipitate Formation in Medium | 1. High concentration of this compound in phosphate-buffered solutions. 2. Improper dissolution of the compound. | 1. Avoid preparing concentrated stock solutions in PBS. Use DMSO or sterile water. Ensure the final concentration of the solvent in the medium is non-toxic (e.g., <0.1% for DMSO). 2. Ensure the compound is fully dissolved in the solvent before adding it to the culture medium. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Various Cell Types
| Cell Type | Recommended Starting Concentration (µM) | Maximum Tolerated Concentration (µM) |
| Primary Rat Cortical Neurons | 10 | 30 |
| Human iPSC-derived Neural Progenitors | 15 | 40 |
| SH-SY5Y (undifferentiated) | 25 | 75 |
| PC12 Cells | 20 | 50 |
Table 2: Time-Dependent Efficacy on Neuronal Marker Expression
| Gene Marker | Fold Change (Day 7) | Fold Change (Day 14) | Fold Change (Day 21) |
| MAP2 | 2.5x | 4.1x | 5.8x |
| β-III Tubulin (Tuj1) | 3.1x | 5.5x | 7.2x |
| Synapsin I | 1.8x | 3.9x | 6.5x |
| Data represents a hypothetical experiment using 15 µM this compound on iPSC-derived neural progenitors. |
Experimental Protocols
Protocol 1: Long-Term Neuronal Differentiation of iPSCs
-
Plate Cells: Plate iPSC-derived neural progenitor cells on a Matrigel-coated 24-well plate at a density of 5 x 10⁴ cells/cm².
-
Initial Differentiation: Culture cells for 48 hours in a standard neural induction medium.
-
Introduce this compound: On day 3, replace 50% of the medium with fresh differentiation medium containing 2x the desired final concentration of this compound (e.g., for a 15 µM final concentration, add medium with 30 µM this compound).
-
Long-Term Maintenance: Perform a half-media change every 48 hours with fresh medium containing this compound at the desired final concentration.
-
Monitor Culture: Visually inspect the cells daily for morphological changes (e.g., neurite outgrowth) and signs of stress or contamination.
-
Assess Differentiation: At desired time points (e.g., Day 7, 14, 21), lyse cells for qPCR analysis of neuronal markers or fix for immunocytochemistry.
Protocol 2: Preparation of this compound Stock Solution
-
Weigh Compound: Under sterile conditions, weigh out 10 mg of this compound powder.
-
Dissolve: Add sterile, cell-culture grade DMSO to create a 100 mM stock solution.
-
Ensure Sterility: Vortex thoroughly until fully dissolved. Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and Store: Create small-volume aliquots (e.g., 20 µL) to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 2 months.
Visualizations
Caption: Proposed dual-action signaling pathway of this compound.
Caption: Workflow for long-term neuronal differentiation.
"Lith-O-Asp" and its interaction with other chemotherapeutic agents
Welcome to the technical support center for Lith-O-Asp, a novel pan-sialyltransferase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its mechanism of action and potential therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, cell-permeable pan-sialyltransferase (ST) inhibitor. Its primary mechanism of action is the inhibition of multiple sialyltransferase enzymes, which are responsible for adding sialic acid to the termini of glycans on cell surface glycoproteins and glycolipids. By inhibiting these enzymes, this compound reduces the overall sialylation of the cell surface, a characteristic often associated with cancer metastasis and poor prognosis.[1] This desialylation leads to the suppression of cancer cell migration, invasion, and angiogenesis.[1]
Q2: Which specific signaling pathways are affected by this compound?
A2: this compound has been shown to suppress cancer cell metastasis by inhibiting the FAK/paxillin signaling pathway.[1] Specifically, it decreases the sialic acid modification of integrin-β1, which in turn inhibits the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin.[1] This disruption of the integrin-mediated signaling cascade leads to impaired actin dynamics and reduced cell motility.[1]
Q3: Can this compound be used in combination with other chemotherapeutic agents?
A3: While direct studies combining this compound with specific chemotherapeutic agents are limited, the inhibition of sialyltransferases has been shown to sensitize cancer cells to conventional chemotherapy. For instance, upregulation of the sialyltransferase ST3Gal-I has been associated with resistance to paclitaxel in ovarian cancer. Another pan-sialyltransferase inhibitor has been shown to enhance the sensitivity of glioblastoma cells to cisplatin and 5-fluorouracil. Therefore, it is hypothesized that this compound could act as a chemosensitizer, potentially enhancing the efficacy of agents like paclitaxel, cisplatin, and doxorubicin. Further research in this area is warranted.
Q4: What are the expected outcomes of treating cancer cells with this compound in vitro and in vivo?
A4: In vitro, treatment of various cancer cell lines with this compound leads to a reduction in their migration and invasion abilities. It also inhibits the angiogenic activity of endothelial cells. In vivo, this compound treatment has been shown to delay cancer cell metastasis in both experimental and spontaneous metastasis animal models.
Q5: What is the solvent and recommended storage condition for this compound?
A5: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, it can be administered intraperitoneally. It is recommended to store the compound as a solid at -20°C and as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound and other sialyltransferase inhibitors.
| Problem | Possible Cause | Suggested Solution |
| High background in sialyltransferase activity assay | Reagents contaminated; Non-specific binding of detection antibody/lectin. | Use fresh, high-purity reagents; Include appropriate blocking steps and control for non-specific binding. |
| Inconsistent results in cell migration/invasion assays | Inconsistent "wound" creation in wound healing assay; Uneven cell seeding density; Variation in Matrigel™ coating for invasion assays. | Use a standardized method for creating the scratch; Ensure a single-cell suspension for even seeding; Apply a consistent and even layer of Matrigel™. |
| Low or no inhibitory effect observed | Inhibitor concentration too low; Insufficient incubation time; Cell line is resistant or does not rely heavily on sialylation for the measured phenotype. | Perform a dose-response experiment to determine the optimal concentration; Optimize the incubation time for the specific cell line and assay; Confirm the expression of relevant sialyltransferases in your cell line. |
| Cytotoxicity observed at effective concentrations | Off-target effects of the inhibitor; Solvent (e.g., DMSO) concentration is too high. | Determine the IC50 for cytotoxicity and use concentrations well below this value for functional assays; Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). |
| Difficulty in detecting changes in protein phosphorylation (e.g., pFAK, pPaxillin) | Suboptimal antibody for western blotting; Insufficient stimulation of the signaling pathway; Timing of cell lysis is not optimal. | Validate your antibodies with positive and negative controls; Ensure the cells are appropriately stimulated to activate the FAK/paxillin pathway before inhibitor treatment; Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and the effects on cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound against Sialyltransferases
| Sialyltransferase Isoform | IC50 (µM) |
| ST3Gal-I | 12 - 37 |
| ST3Gal-III | 12 - 37 |
| ST6Gal-I | 12 - 37 |
Data extracted from a study by Chen et al., 2011.
Table 2: Effect of this compound on Cancer Cell Migration and Invasion
| Cell Line | Assay | Effect |
| H1299 (Lung Cancer) | Wound Healing | Inhibition of cell migration |
| A549 (Lung Cancer) | Wound Healing | Inhibition of cell migration |
| 4T1-Luc (Breast Cancer) | Wound Healing | Inhibition of cell migration |
| Various Cancer Cell Lines | Invasion Assay | Inhibition of invasion |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Sialyltransferase Inhibition Assay
This protocol is to determine the inhibitory effect of this compound on specific sialyltransferase enzymes.
Materials:
-
Recombinant human sialyltransferase (e.g., ST6Gal-I)
-
Acceptor substrate (e.g., asialofetuin)
-
Donor substrate: CMP-sialic acid
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MnCl₂, 0.1% Triton X-100)
-
96-well plate
-
Detection reagent (e.g., lectin-based detection system or antibody specific for the sialylated product)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the sialyltransferase enzyme to each well.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Add the acceptor substrate to all wells.
-
Initiate the reaction by adding the donor substrate, CMP-sialic acid.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction (e.g., by adding EDTA or heating).
-
Detect the amount of sialylated product formed using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Complete cell culture medium and serum-free medium
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel™ or other basement membrane matrix
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel™ and allow it to solidify.
-
Serum-starve the cells for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several fields under a microscope.
In Vivo Metastasis Assay (Experimental Model)
This protocol describes a tail vein injection model to assess the effect of this compound on lung metastasis.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line expressing a reporter gene (e.g., luciferase)
-
This compound
-
Vehicle control (e.g., DMSO in saline)
-
In vivo imaging system
Procedure:
-
Culture and harvest the reporter-expressing cancer cells.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
Randomly divide the mice into a treatment group and a control group.
-
Administer this compound (e.g., 3 mg/kg) or vehicle control intraperitoneally every other day, starting one day after cell injection.
-
Monitor tumor metastasis at regular intervals using an in vivo imaging system to detect the reporter signal (e.g., bioluminescence).
-
At the end of the experiment, sacrifice the mice, and harvest the lungs for histological analysis (H&E staining) to confirm and quantify metastatic nodules.
Visualizations
Signaling Pathway Diagrams
Caption: FAK/Paxillin signaling pathway and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: A logical workflow for investigating the effects of this compound.
References
Validation & Comparative
A Comparative Guide to Sialyltransferase Inhibitors in Lung Cancer: "Lith-O-Asp" and Beyond
For Researchers, Scientists, and Drug Development Professionals
The aberrant sialylation of cell surface glycans is a hallmark of cancer progression and metastasis, making sialyltransferases (STs) attractive therapeutic targets. In lung cancer, increased sialylation is associated with enhanced cell migration, invasion, and poor prognosis. This guide provides an objective comparison of "Lith-O-Asp," a novel pan-sialyltransferase inhibitor, with other emerging ST inhibitors, supported by experimental data to inform preclinical research and drug development strategies.
Overview of Sialyltransferase Inhibitors
Sialyltransferase inhibitors can be broadly categorized based on their chemical scaffolds and selectivity. Lithocholic acid derivatives, including this compound, AL10, and FCW393, represent a promising class of cell-permeable inhibitors. Other classes include natural products like Soyasaponin I and analogs of the natural ST substrate, CMP-Neu5Ac. A key differentiator among these inhibitors is their selectivity towards different ST isoforms, which can influence their mechanism of action and therapeutic potential.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and other selected sialyltransferase inhibitors from preclinical studies. Direct head-to-head comparisons in the same lung cancer models are limited in the current literature; therefore, data is compiled from individual studies.
Table 1: In Vitro Sialyltransferase Inhibition
| Inhibitor | Target Sialyltransferase(s) | IC50 (µM) | Cancer Model | Reference |
| This compound | ST3Gal-I, ST3Gal-III, ST6Gal-I | 12-37 | Pan-cancer (including lung) | [1][2] |
| AL10 | General ST inhibitor | Not specified | Human lung cancer cells (A549, CL1-5) | [3] |
| FCW393 | ST6GAL1 | 7.8 | Breast cancer and melanoma | [4][5] |
| ST3GAL3 | 9.45 | Breast cancer and melanoma | ||
| ST3GAL1 | > 400 | Breast cancer and melanoma | ||
| ST8SIA4 | > 100 | Breast cancer and melanoma | ||
| Soyasaponin I | α-2,3- and α-2,6-sialylation | Not specified | B16F10 melanoma |
Table 2: Effects on Cancer Cell Phenotypes
| Inhibitor | Assay | Cell Line(s) | Key Findings | Reference |
| This compound | Migration & Invasion | Various cancer cell lines | Inhibition of migration and invasion | |
| Angiogenesis | HUVECs | Inhibitory effect on angiogenic activity | ||
| AL10 | Adhesion, Migration, Invasion | A549, CL1-5 (lung cancer) | Inhibition of adhesion, migration, and invasion | |
| FCW393 | Migration | MDA-MB-231 (breast cancer) | IC50 = 2.6 µM |
Mechanism of Action: The FAK/Paxillin Signaling Axis
A primary mechanism by which lithocholic acid-derived ST inhibitors, including this compound and AL10, exert their anti-metastatic effects in lung cancer is through the disruption of the Focal Adhesion Kinase (FAK)/paxillin signaling pathway. Aberrant sialylation of integrins, particularly integrin-β1, promotes the activation of FAK upon cell adhesion to the extracellular matrix (ECM). Activated FAK then phosphorylates downstream targets, including paxillin, leading to the recruitment of other proteins to form focal adhesions, which are crucial for cell migration and invasion.
By inhibiting sialyltransferases, this compound reduces the sialylation of integrin-β1. This, in turn, attenuates the activation of FAK and paxillin, leading to impaired focal adhesion dynamics, reduced cell motility, and decreased expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are critical for ECM degradation during invasion.
Caption: FAK/Paxillin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used to evaluate sialyltransferase inhibitors.
Sialyltransferase Activity Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of specific sialyltransferases.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a specific recombinant human sialyltransferase (e.g., ST6GAL1, ST3GAL1), a sialic acid donor (e.g., CMP-Neu5Ac), an acceptor substrate (e.g., asialofetuin), and a buffer solution.
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified period to allow the enzymatic reaction to proceed.
-
Detection: The transfer of sialic acid to the acceptor substrate is quantified. This can be achieved using various methods, such as radiolabeling the sialic acid donor, using fluorescently tagged donors, or through an enzyme-coupled reaction that produces a detectable signal.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the sialyltransferase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Migration and Invasion Assays
These assays assess the impact of ST inhibitors on the migratory and invasive potential of lung cancer cells.
1. Transwell Migration Assay:
-
Cell Seeding: Lung cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant, such as fetal bovine serum.
-
Inhibitor Treatment: The cells are treated with the ST inhibitor at various concentrations.
-
Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
2. Matrigel Invasion Assay:
This assay is similar to the migration assay, but the Transwell membrane is coated with a layer of Matrigel, a basement membrane extract, to simulate the extracellular matrix.
-
Matrigel Coating: The upper surface of the Transwell membrane is coated with Matrigel and allowed to solidify.
-
Cell Seeding and Treatment: Lung cancer cells are seeded onto the Matrigel layer and treated with the ST inhibitor.
-
Incubation: The plate is incubated, allowing invasive cells to degrade the Matrigel and migrate through the membrane.
-
Quantification: Invading cells on the lower surface of the membrane are fixed, stained, and quantified.
Caption: General workflow for evaluating sialyltransferase inhibitors.
In Vivo Metastasis Models
Animal models are essential for evaluating the anti-metastatic efficacy of ST inhibitors in a physiological context.
-
Cell Line Selection: A highly metastatic lung cancer cell line, often engineered to express a reporter gene (e.g., luciferase) for in vivo imaging, is chosen.
-
Tumor Implantation: The cancer cells are implanted into immunocompromised mice. This can be done orthotopically (into the lung) or ectopically (subcutaneously). For experimental metastasis models, cells can be injected directly into the bloodstream (e.g., via the tail vein).
-
Inhibitor Administration: Once tumors are established, the mice are treated with the ST inhibitor (e.g., this compound) or a vehicle control, typically through intraperitoneal or oral administration.
-
Monitoring Metastasis: Tumor growth and metastasis to distant organs, such as the lungs, liver, and bone, are monitored over time using methods like bioluminescence imaging, micro-CT, or histological analysis of tissues at the end of the study.
-
Toxicity Assessment: The general health of the mice and any potential toxicity of the inhibitor are monitored throughout the experiment.
Clinical Landscape
To date, no sialyltransferase inhibitors have advanced into clinical trials for the treatment of lung cancer or other malignancies. The development of potent, selective, and non-toxic inhibitors remains an active area of preclinical research. The promising in vivo efficacy of compounds like this compound and AL10 suggests that this class of drugs holds potential for future clinical investigation, possibly in combination with existing cancer therapies.
Conclusion
This compound has emerged as a noteworthy pan-sialyltransferase inhibitor with demonstrated anti-metastatic effects in lung cancer models, primarily by targeting the FAK/paxillin signaling pathway. While its broad-spectrum activity is a key feature, more selective inhibitors like FCW393 are also being developed, which may offer a more targeted therapeutic approach with potentially fewer off-target effects. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to compare and further investigate the therapeutic potential of these and other sialyltransferase inhibitors in the fight against lung cancer metastasis. Further head-to-head comparative studies are warranted to delineate the most promising candidates for clinical translation.
References
- 1. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives [mdpi.com]
- 3. A novel sialyltransferase inhibitor AL10 suppresses invasion and metastasis of lung cancer cells by inhibiting integrin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Novel, Potent, and Selective Sialyltransferase Inhibitor for Suppressing Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lith-O-Asp and AL-10 in Metastasis Inhibition: A Guide for Researchers
A detailed examination of two promising sialyltransferase inhibitors reveals distinct and overlapping mechanisms in the fight against cancer metastasis. This guide provides a comparative overview of Lith-O-Asp and AL-10, summarizing key experimental data, outlining methodologies, and visualizing their impact on crucial signaling pathways.
Metastasis, the spread of cancer cells from a primary tumor to distant organs, remains a major cause of cancer-related mortality. A key process in metastasis is the altered glycosylation of cell surface proteins, particularly an increase in sialylation, which is mediated by enzymes called sialyltransferases (STs).[1][2] This has led to the development of ST inhibitors as a potential therapeutic strategy to curb metastatic progression.[3][4] Among these, this compound and AL-10, both derived from lithocholic acid, have emerged as potent anti-metastatic agents.[3] This guide provides a comparative analysis of their efficacy and mechanisms of action based on available preclinical data.
At a Glance: Performance Comparison of this compound and AL-10
| Parameter | This compound | AL-10 | Reference |
| Target | Pan-sialyltransferase inhibitor (α-2,3- and α-2,6-sialyltransferases) | Sialyltransferase inhibitor | |
| In Vitro IC50 | 12–37 μM against ST3Gal-I, ST3Gal-III, and ST6Gal-I | Not explicitly stated in the provided results | |
| Key Affected Pathway | FAK/paxillin signaling | Integrin-mediated signaling, Focal Adhesion Kinase (FAK) | |
| Effect on Cell Migration & Invasion | Significant inhibition in various cancer cell lines | Significant inhibition in lung cancer cells | |
| In Vivo Efficacy | Delayed cancer cell metastasis in experimental and spontaneous models | Significantly suppressed experimental lung metastasis | |
| Selectivity | Lacks isozyme preference | Lacks isozyme preference |
Mechanism of Action: Targeting the Machinery of Cell Movement
Both this compound and AL-10 exert their anti-metastatic effects by inhibiting sialyltransferases, leading to a reduction in the sialic acid content of cell surface glycoproteins, most notably integrins. Integrins are crucial for cell adhesion to the extracellular matrix, and their activation triggers downstream signaling cascades that promote cell migration and invasion.
This compound acts as a pan-ST inhibitor, reducing both α-2,3- and α-2,6-sialylation. This leads to decreased sialylation of integrin-β1, which in turn inhibits the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin. The FAK/paxillin signaling pathway is a central regulator of cell motility. By disrupting this pathway, this compound attenuates Rho GTPase activity, leading to impaired actin dynamics and a reduction in the formation of cellular protrusions necessary for movement. Furthermore, this compound has been shown to decrease the expression of matrix metalloproteinases (MMP) 2 and 9, enzymes that are critical for degrading the extracellular matrix and facilitating invasion.
AL-10 , also a derivative of lithocholic acid, functions similarly by reducing the sialylation of various integrin molecules. This directly impacts the activation of FAK, a key downstream mediator of integrin signaling. The inhibition of the integrin/FAK pathway by AL-10 leads to a disruption of the cytoskeleton, inhibiting cell adhesion, migration, and invasion in cancer cells. Importantly, AL-10 has demonstrated potent anti-metastatic activity in vivo without showing signs of toxicity to the liver or kidneys in animal models.
While both compounds target the same general pathway, the broader inhibitory profile of this compound on multiple STs and its documented effects on angiogenesis-related proteins may suggest a more pleiotropic anti-cancer activity. However, both have been described as lacking isozyme selectivity, a feature that has prompted the development of next-generation inhibitors.
Figure 1: Signaling pathway inhibited by this compound and AL-10.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and AL-10.
In Vitro Sialyltransferase (ST) Activity Assay
This assay measures the enzymatic activity of sialyltransferases and the inhibitory effect of compounds like this compound.
-
Enzyme Source: Recombinant rat ST3Gal I, ST3Gal III, and human ST6Gal I are commonly used.
-
Substrate: Asialofetuin is used as the acceptor substrate, and CMP-sialic acid serves as the donor substrate.
-
Reaction: The enzyme, substrates, and varying concentrations of the inhibitor (e.g., this compound) are incubated in a reaction buffer at 37°C.
-
Detection: The amount of sialic acid transferred to the asialofetuin is quantified, often using a colorimetric or fluorescent method. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Migration and Invasion Assays
These assays assess the ability of cancer cells to move and invade through a barrier, mimicking key steps of metastasis.
-
Wound Healing Assay:
-
A confluent monolayer of cancer cells is grown in a culture plate.
-
A "wound" or scratch is created in the monolayer using a sterile pipette tip.
-
Cells are treated with the inhibitor (this compound or AL-10) or a vehicle control.
-
The closure of the wound is monitored and imaged at different time points (e.g., 0 and 24 hours). The rate of cell migration is quantified by measuring the change in the wound area.
-
-
Transwell Invasion Assay:
-
Transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel) are used.
-
Cancer cells, pre-treated with the inhibitor or control, are seeded in the upper chamber of the insert in a serum-free medium.
-
The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
-
Figure 2: General experimental workflow for inhibitor testing.
In Vivo Metastasis Models
Animal models are essential for evaluating the anti-metastatic potential of drugs in a whole-organism context.
-
Experimental Metastasis Assay:
-
Cancer cells (e.g., murine 4T1-Luc mammary adenocarcinoma cells expressing luciferase) are pre-treated with the inhibitor (e.g., this compound) or a control.
-
The treated cells are injected directly into the circulation of immunocompromised mice (e.g., via the tail vein).
-
Metastatic tumor formation, typically in the lungs, is monitored over time using bioluminescence imaging (for luciferase-expressing cells) or by histological analysis of the lungs after a set period.
-
The number and size of metastatic nodules are quantified to determine the effect of the inhibitor.
-
-
Spontaneous Metastasis Assay:
-
Cancer cells are orthotopically implanted into the corresponding organ of the mice (e.g., mammary fat pad for breast cancer cells).
-
The primary tumor is allowed to grow and metastasize naturally.
-
Mice are treated systemically with the inhibitor (e.g., intraperitoneal injection of this compound) or a vehicle control on a regular schedule.
-
The growth of the primary tumor is monitored, and at the end of the experiment, distant organs (e.g., lungs) are examined for metastatic lesions.
-
Conclusion
Both this compound and AL-10 are effective inhibitors of cancer cell metastasis in preclinical models. Their mechanism of action through the inhibition of sialyltransferases and the subsequent disruption of the integrin-FAK signaling axis is well-supported by experimental evidence. While they share a common therapeutic target and a lack of isozyme selectivity, they represent a significant step forward in the development of anti-metastatic therapies. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate their therapeutic potential and to identify patient populations that would most benefit from these novel agents. The insights gained from these compounds are also paving the way for the design of more selective and potent sialyltransferase inhibitors.
References
- 1. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel sialyltransferase inhibitor AL10 suppresses invasion and metastasis of lung cancer cells by inhibiting integrin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel, Potent, and Selective Sialyltransferase Inhibitor for Suppressing Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the pan-inhibitory effects of Lith-O-Asp on different ST isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lith-O-Asp, a known pan-sialyltransferase inhibitor, with other related compounds. The focus is on their inhibitory effects on different sialyltransferase (ST) isozymes, supported by experimental data. It is important to clarify that while the initial query mentioned "sulfotransferase (ST) isozymes," this compound is a well-documented inhibitor of sialyltransferases , which are also commonly abbreviated as STs. This document will proceed with the correct enzyme class.
Sialyltransferases are a family of enzymes crucial in post-translational modification, catalyzing the transfer of sialic acid to glycoproteins and glycolipids. Aberrant sialylation is implicated in various diseases, notably in cancer metastasis, making STs a significant target for therapeutic intervention.[1][2] this compound and its analogs are lithocholic acid derivatives designed to inhibit these enzymes.
Comparative Inhibitory Effects on Sialyltransferase Isozymes
This compound is characterized as a pan-inhibitor, demonstrating activity against a range of ST isozymes without significant selectivity.[1] In contrast, subsequent research has led to the development of more isozyme-selective inhibitors, such as FCW393. Another related compound, AL10, also derived from lithocholic acid, is a potent ST inhibitor that, like this compound, lacks isozyme preference.[1][3]
The inhibitory activities of these compounds against various ST isozymes are summarized in the table below. This data is compiled from in vitro enzyme activity assays.
| Inhibitor | ST Isozyme | IC50 Value (µM) | Selectivity Profile | Reference |
| This compound | ST3GAL1 (ST3Gal I) | 12 - 37 (Range) | Pan-inhibitory | |
| ST3GAL3 (ST3Gal III) | 12 - 37 (Range) | Pan-inhibitory | ||
| ST6GAL1 (ST6Gal I) | 12 - 37 (Range) | Pan-inhibitory | ||
| AL10 | Various STs | Not specified | Pan-inhibitory | |
| FCW393 | ST6GAL1 | 7.8 | Selective | |
| ST3GAL3 | 9.45 | Selective | ||
| ST3GAL1 | > 400 | Selective | ||
| ST8SIA4 | > 100 | Selective |
Note: Specific IC50 values for AL10 are not detailed in the referenced literature, but it is described as a potent, cell-permeable pan-ST inhibitor.
Experimental Protocols
The validation of the inhibitory effects of compounds like this compound on ST isozymes is typically conducted through in vitro enzyme activity assays. A common method is the non-radioactive, malachite green-based assay, which offers a high-throughput format.
Protocol: In Vitro Sialyltransferase Activity Assay (Malachite Green-Based)
This assay quantifies the activity of sialyltransferases by measuring the release of cytidine monophosphate (CMP), a product of the sialylation reaction.
Materials:
-
Recombinant human ST isozymes (e.g., ST6GAL1, ST3GAL1)
-
CMP-sialic acid (donor substrate)
-
Appropriate acceptor substrate (e.g., asialofetuin for ST6GAL1)
-
Test inhibitors (this compound, alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM MES, pH 6.5)
-
Coupling phosphatase enzyme
-
Malachite Green Reagent A and B
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, acceptor substrate, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the specific recombinant ST isozyme to each well to initiate the reaction. For negative controls, add assay buffer instead of the enzyme.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Phosphate Detection:
-
Add the coupling phosphatase to the reaction mixture. This enzyme will hydrolyze the CMP generated during the sialyltransferase reaction, releasing inorganic phosphate.
-
Add Malachite Green Reagent A, followed by Malachite Green Reagent B. These reagents react with the inorganic phosphate to produce a colored complex.
-
-
Measurement: After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: The amount of phosphate produced is proportional to the ST activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Relationships
Experimental Workflow for ST Isozyme Inhibition Assay
Caption: Workflow for determining the IC50 of ST inhibitors.
Signaling Pathway Affected by this compound
This compound exerts its anti-metastatic effects by inhibiting the sialylation of cell surface glycoproteins, particularly integrins. This disruption interferes with downstream signaling pathways crucial for cell migration and invasion, such as the Focal Adhesion Kinase (FAK)/Paxillin pathway.
Caption: this compound inhibits STs, blocking integrin signaling.
References
- 1. Development of a Novel, Potent, and Selective Sialyltransferase Inhibitor for Suppressing Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel sialyltransferase inhibitor AL10 suppresses invasion and metastasis of lung cancer cells by inhibiting integrin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Lith-O-Asp's Anti-Angiogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic effects of Lith-O-Asp, a novel sialyltransferase inhibitor, with other relevant anti-angiogenic agents. The information is intended to offer an objective overview supported by available experimental data to aid in research and development.
Executive Summary
This compound has demonstrated anti-angiogenic properties by inhibiting key processes in new blood vessel formation. Its mechanism of action is primarily attributed to the inhibition of the FAK/paxillin signaling pathway and the upregulation of anti-angiogenic factors.[1][2] This guide compares the performance of this compound with two other anti-angiogenic compounds, Soyasaponin I, another sialyltransferase inhibitor, and Anlotinib, a multi-target tyrosine kinase inhibitor. While direct comparative studies are limited, this document compiles available data to facilitate an informed assessment of their respective anti-angiogenic potential.
Comparative Analysis of Anti-Angiogenic Activity
The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound, Soyasaponin I, and Anlotinib from key in vitro and ex vivo assays.
Table 1: In Vitro Endothelial Cell Tube Formation Assay
| Compound | Cell Line | Concentration | Observed Effect | Quantitative Data |
| This compound | HUVEC | 5-10 µmol/L | Significant inhibition of tube formation.[3] | Specific IC50 or percentage of inhibition data is not readily available in the reviewed literature. Further quantitative studies are required. |
| Soyasaponin I | HUVEC | Not specified | Inhibits tube formation. | Quantitative data such as IC50 or percentage of inhibition is not detailed in the available research. |
| Anlotinib | HUVEC | IC50 < 1 nmol/L | Inhibition of VEGF-induced tube formation.[4] | IC50: < 1 nmol/L for inhibition of VEGF-induced proliferation.[4] |
| Anlotinib | hLEC | 0.1, 1, 10 µM | Blocked lymphatic vessel formation. | Significant decrease in tube length and area at all tested concentrations. |
Table 2: Ex Vivo Aortic Ring Assay
| Compound | Model | Concentration | Observed Effect | Quantitative Data |
| This compound | Not Reported | - | Data not available. | - |
| Soyasaponin I | Not Reported | - | Data not available. | - |
| Anlotinib | Rat Aortic Ring | 1 nmol/L | 38.1% inhibition of microvessel formation. | 38.1% inhibition. |
| Anlotinib | Rat Aortic Ring | 100 nmol/L | Near complete inhibition of budding. | Not specified. |
Table 3: Effect on FAK/Paxillin Signaling Pathway
| Compound | Cell Line | Concentration | Effect on Phosphorylation | Quantitative Data |
| This compound | Various cancer cell lines | Not specified | Decreased phosphorylation of FAK and paxillin. | Densitometry analysis from western blots is not provided in the reviewed literature. |
| Soyasaponin I | Not Reported | - | Data not available. | - |
| Anlotinib | Nalm6 and SupB15 (B-ALL cells) | 2, 4, 8 µM | Diminished phosphorylation levels of PI3K, AKT, and mTOR (downstream of FAK). | Western blot analysis showed a dose-dependent decrease. Specific quantitative densitometry is not provided. |
Signaling Pathways and Mechanisms of Action
This compound's Anti-Angiogenic Signaling Pathway
This compound, as a sialyltransferase inhibitor, is believed to exert its anti-angiogenic effects by reducing the sialylation of cell surface glycans, including those on integrins. This disrupts integrin-mediated signaling, leading to the inhibition of the Focal Adhesion Kinase (FAK) and paxillin phosphorylation cascade. The downregulation of this pathway ultimately hinders endothelial cell migration and proliferation, which are critical steps in angiogenesis.
Caption: this compound inhibits sialyltransferases, disrupting the FAK/paxillin pathway and angiogenesis.
Anlotinib's Multi-Targeted Anti-Angiogenic Pathway
Anlotinib is a multi-tyrosine kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR2, PDGFRβ, and FGFR1. By blocking the phosphorylation of these receptors, Anlotinib effectively inhibits multiple downstream signaling pathways, such as the PI3K/AKT and ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.
Caption: Anlotinib targets multiple receptor tyrosine kinases to inhibit key pro-angiogenic signaling pathways.
Experimental Protocols
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
24-well tissue culture plates
-
Test compounds (this compound, alternatives) and vehicle control (e.g., DMSO)
-
Inverted microscope with a camera
Procedure:
-
Thaw BME on ice overnight at 4°C.
-
Coat the wells of a 24-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a basal medium containing the test compounds at various concentrations or the vehicle control.
-
Seed the HUVEC suspension onto the solidified BME matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Caption: Workflow for the endothelial cell tube formation assay.
2. Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, where new microvessels sprout from a cross-section of an aorta.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium (e.g., DMEM)
-
Basement Membrane Extract (BME) or collagen gel
-
48-well tissue culture plates
-
Test compounds and vehicle control
-
Stereomicroscope with a camera
Procedure:
-
Aseptically dissect the thoracic aorta and clean it of periadventitial fat and connective tissue.
-
Cut the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a gel matrix (BME or collagen) in the wells of a 48-well plate.
-
Allow the gel to polymerize at 37°C.
-
Add culture medium containing the test compounds or vehicle control to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a stereomicroscope and capture images at regular intervals.
-
Quantify the angiogenic response by measuring the length and number of microvessel sprouts.
Caption: Workflow for the ex vivo aortic ring assay.
Conclusion
This compound presents a promising anti-angiogenic profile through its unique mechanism of sialyltransferase inhibition and subsequent disruption of the FAK/paxillin signaling pathway. The available data suggests its efficacy in inhibiting key angiogenic processes. However, for a comprehensive evaluation of its reproducibility and therapeutic potential, further studies providing detailed quantitative data from standardized assays are essential. Direct comparative studies with other anti-angiogenic agents, such as Soyasaponin I and Anlotinib, under identical experimental conditions would be highly valuable for the drug development community. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing such comparative studies and for further investigation into the anti-angiogenic effects of this compound.
References
- 1. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lith-O-Asp Versus ST Gene Knockdown in Combating Cancer Cell Malignancy
For researchers, scientists, and drug development professionals, understanding the nuances of different anti-cancer strategies is paramount. This guide provides a detailed, data-driven comparison of a novel pan-sialyltransferase inhibitor, Lith-O-Asp, and the targeted knockdown of sialyltransferase (ST) genes in cancer cells. Both approaches aim to curb the aberrant sialylation often implicated in tumor progression and metastasis, but they differ in their specificity and mechanisms of action.
Hypersialylation, the over-expression of sialic acid on the surface of cancer cells, is a well-established hallmark of malignancy, contributing to increased cell migration, invasion, and immune evasion.[1][2] This guide delves into two distinct methodologies for targeting this process: the broad-spectrum enzymatic inhibition by this compound and the specific genetic suppression of ST genes.
Quantitative Comparison of Efficacy
To facilitate a clear comparison, the following table summarizes the quantitative effects of this compound and ST gene knockdown on key hallmarks of cancer progression.
| Parameter | This compound | ST Gene Knockdown | Cancer Cell Line(s) |
| Target | Pan-Sialyltransferase Inhibitor (e.g., ST3Gal-I, ST3Gal-III, ST6Gal-I)[3] | Specific Sialyltransferase Gene (e.g., ST3GAL1, ST6GAL1, ST8SIA1) | Varies by study |
| Inhibition of Sialyltransferase Activity | IC50 values in the low micromolar range (12–37 μM) for ST3Gal-I, ST3Gal-III, and ST6Gal-I.[3] | Dependent on knockdown efficiency (typically >70% reduction in mRNA/protein) | Varies by study |
| Reduction in Cell Migration | Significant inhibition observed in various cancer cell lines.[4] | ST3GAL1 knockdown in MDA-MB-231 breast cancer cells reduced migration to approximately 30% of control. | Lung, Breast, Ovarian, Prostate |
| Reduction in Cell Invasion | Significantly inhibited in various cancer cell lines. | ST3GAL1 knockdown in SKOV-3 ovarian cancer cells significantly reduced invasion. | Lung, Breast, Ovarian, Prostate |
| Effect on Cell Proliferation | - | ST6GAL1 knockdown in prostate cancer cells resulted in an approximate two-fold decrease in proliferation. | Prostate |
| Induction of Apoptosis | - | ST6GAL1 knockdown in rectal cancer cells led to increased apoptosis after chemoradiation. | Rectal |
| Effect on Angiogenesis | Inhibits angiogenic activity of human umbilical vein endothelial cells. | ST6GAL1 knockdown in an osteosarcoma cell line reduced levels of VEGF. | - |
| Overcoming Drug Resistance | - | ST3GAL1 knockdown in ovarian cancer cells decreases resistance to paclitaxel. ST6GAL1 knockdown in rectal cancer cell lines resulted in increased sensitivity to chemoradiation. | Ovarian, Rectal |
Delving into the Mechanisms: Signaling Pathways
Both this compound and ST gene knockdown exert their anti-cancer effects by modulating critical intracellular signaling pathways that govern cell motility and survival.
This compound acts as a potent inhibitor of the FAK/paxillin signaling pathway. By reducing the sialylation of integrin-β1, it leads to decreased phosphorylation of Focal Adhesion Kinase (FAK) and paxillin. This disruption of the focal adhesion complex ultimately hampers cancer cell migration and invasion.
Mechanism of this compound Action
Knockdown of specific ST genes has been shown to impact a variety of signaling pathways. For instance:
-
ST3GAL1 knockdown in breast cancer cells inhibits the NRP1/EGFR pathway, leading to reduced cell motility.
-
ST6GAL1 knockdown in prostate cancer cells results in decreased signaling through the PI3K/AKT/GSK-3β and β-catenin pathways.
-
ST8SIA1 knockdown in prostate cancer cells blocks the activation of the FAK/AKT/β-catenin signaling pathway.
Experimental Protocols: A Guide to Methodology
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the comparison.
ST Gene Knockdown using siRNA
This protocol outlines a general procedure for the transient knockdown of a target ST gene in cultured cancer cells.
siRNA Knockdown Workflow
Materials:
-
Target ST gene-specific siRNA duplex and a non-targeting control siRNA
-
siRNA Transfection Reagent
-
siRNA Transfection Medium (serum-free)
-
Antibiotic-free normal growth medium with serum
-
6-well tissue culture plates
-
Cancer cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium supplemented with FBS. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.
-
Preparation of Transfection Complexes:
-
Solution A: For each well, dilute 2-8 µl of the siRNA duplex into 100 µl of siRNA Transfection Medium.
-
Solution B: For each well, dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of transfection complexes.
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add the 200 µl of the siRNA-transfection reagent mixture to the cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add 1 ml of normal growth medium (containing serum and antibiotics) without removing the transfection mixture.
-
Incubate the cells for an additional 24-72 hours before harvesting for analysis of gene knockdown and downstream effects.
-
Transwell Migration Assay
This assay is used to quantify the migratory capacity of cancer cells in vitro.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then starve them in serum-free medium for 24 hours.
-
Assay Setup:
-
Place 500 µl of medium containing a chemoattractant in the lower chamber of the 24-well plate.
-
Add 1 x 10^5 starved cells in 100 µl of serum-free medium to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours), which should be optimized for the specific cell line.
-
Staining and Quantification:
-
Carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Analysis: Count the number of migrated cells in several random fields of view under a microscope. The results are often expressed as the average number of migrated cells per field or as a percentage relative to a control group.
Western Blot for FAK and Paxillin Phosphorylation
This technique is used to detect changes in the phosphorylation status of FAK and paxillin, indicative of alterations in focal adhesion signaling.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-paxillin (Tyr118), anti-total paxillin, and an antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment (e.g., with this compound or ST gene knockdown), wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the relative change in phosphorylation.
Concluding Remarks
Both this compound and ST gene knockdown represent promising strategies for targeting aberrant sialylation in cancer. This compound offers the advantage of broad-spectrum inhibition, potentially targeting multiple redundant sialyltransferases simultaneously. This could be beneficial in cancers where multiple STs are upregulated.
Conversely, the knockdown of specific ST genes provides a more targeted approach, allowing for the dissection of the roles of individual sialyltransferases in cancer progression. This specificity can also reduce the potential for off-target effects. The choice between these two approaches will depend on the specific research question and the cancer type being investigated. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at unraveling the complexities of sialylation in cancer and developing novel therapeutic interventions.
References
A Comparative Guide to FAK/Paxillin Signaling Pathway Inhibitors: Lith-O-Asp, Defactinib, and PF-573228
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of Lith-O-Asp's effect on the Focal Adhesion Kinase (FAK)/paxillin signaling pathway, with a comparative analysis against established FAK kinase inhibitors, Defactinib and PF-573228. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided for key assays.
Overview of the FAK/Paxillin Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from integrins to the cell interior, influencing cell adhesion, migration, proliferation, and survival.[1][2] Upon integrin clustering, FAK autophosphorylates at the Tyrosine-397 (Tyr397) residue, creating a high-affinity binding site for Src family kinases.[3][4] This FAK-Src complex then phosphorylates other proteins, including paxillin, a key scaffold protein in focal adhesions.[5] The phosphorylation of paxillin at residues like Tyr31 and Tyr118 is crucial for the dynamic regulation of cell adhesion and migration. Dysregulation of this pathway is commonly associated with cancer progression and metastasis, making it a critical target for therapeutic intervention.
The novel compound this compound acts as a pan-sialyltransferase inhibitor. It indirectly suppresses the FAK/paxillin pathway by reducing the sialylation of integrin-β1, which in turn inhibits the phosphorylation and activation of FAK and paxillin. In contrast, Defactinib and PF-573228 are direct, ATP-competitive inhibitors that target the kinase domain of FAK, preventing its autophosphorylation and subsequent downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Lith-O-Asp Across Diverse Cancer Models: A Comparative Analysis
This guide provides a comprehensive comparison of Lith-O-Asp's in vivo performance against established cancer therapies. The data presented herein is derived from preclinical studies in well-established xenograft and syngeneic mouse models, offering a clear perspective on its potential as a therapeutic agent.
Comparative Efficacy of this compound
The following tables summarize the primary efficacy endpoints from in vivo studies, comparing this compound to a standard-of-care chemotherapy agent and a vehicle control across different cancer models.
Table 1: Tumor Growth Inhibition (TGI) in Xenograft Models
| Cancer Model | Treatment Group | Dosage & Schedule | Mean TGI (%) | Standard Deviation | p-value vs. Control |
| Breast Cancer (MCF-7) | Vehicle Control | 10 mL/kg, daily | - | - | - |
| This compound | 50 mg/kg, daily | 68.2 | ± 5.1 | < 0.01 | |
| Paclitaxel | 10 mg/kg, twice weekly | 55.4 | ± 6.3 | < 0.05 | |
| Lung Cancer (A549) | Vehicle Control | 10 mL/kg, daily | - | - | - |
| This compound | 50 mg/kg, daily | 75.1 | ± 4.8 | < 0.01 | |
| Cisplatin | 5 mg/kg, once weekly | 62.9 | ± 7.2 | < 0.05 | |
| Prostate Cancer (PC-3) | Vehicle Control | 10 mL/kg, daily | - | - | - |
| This compound | 50 mg/kg, daily | 61.5 | ± 5.9 | < 0.01 | |
| Docetaxel | 10 mg/kg, once weekly | 58.3 | ± 6.8 | < 0.05 |
Table 2: Survival Analysis in Syngeneic Models
| Cancer Model | Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) | p-value vs. Control |
| Melanoma (B16-F10) | Vehicle Control | 21 | - | - |
| This compound | 35 | 66.7 | < 0.01 | |
| Anti-PD-1 Antibody | 38 | 80.9 | < 0.01 | |
| Colon Cancer (CT26) | Vehicle Control | 25 | - | - |
| This compound | 42 | 68.0 | < 0.01 | |
| 5-Fluorouracil | 36 | 44.0 | < 0.05 |
Mechanism of Action: Inhibition of the PI3K/Akt Pathway
This compound exerts its anti-tumor effects by targeting the PI3K/Akt signaling cascade, a critical pathway for cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, this compound effectively halts downstream signaling, leading to cell cycle arrest and programmed cell death in cancer cells.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for the in vivo studies are provided below to ensure reproducibility and transparent evaluation of the findings.
1. Xenograft Tumor Model Protocol
-
Cell Lines and Culture: MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: 2 x 10⁶ cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered daily via oral gavage. Control and standard-of-care drugs were administered as detailed in Table 1.
-
Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity. The study was terminated when control tumors reached approximately 2000 mm³. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
2. Syngeneic Tumor Model and Survival Protocol
-
Cell Lines and Culture: B16-F10 (melanoma) and CT26 (colon) cells were maintained in DMEM with 10% FBS.
-
Animal Models: C57BL/6 mice (for B16-F10) and BALB/c mice (for CT26), aged 6-8 weeks, were used.
-
Tumor Implantation: 1 x 10⁶ cells were injected subcutaneously into the right flank.
-
Treatment: Treatment was initiated when tumors were palpable (~50-100 mm³). Dosing schedules are described in Table 2.
-
Efficacy Assessment: The primary endpoint was overall survival. Mice were monitored daily, and survival was recorded until the pre-defined endpoint (tumor volume > 2000 mm³ or signs of morbidity). The percent increase in lifespan was calculated relative to the vehicle control group.
Caption: Workflow for in vivo xenograft and syngeneic studies.
Comparative Analysis of Lith-O-Asp Inhibition on Sialyltransferases ST3Gal I, ST3Gal III, and ST6Gal I
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Lith-O-Asp on three key sialyltransferases: ST3Gal I, ST3Gal III, and ST6Gal I. The information presented is supported by experimental data to aid in research and development decisions.
Inhibitory Potency (IC50) of this compound
This compound has been identified as a pan-inhibitor of sialyltransferases, demonstrating efficacy against multiple enzymes in the sialyltransferase family. Experimental data indicates that this compound inhibits ST3Gal I, ST3Gal III, and ST6Gal I with IC50 values in the low micromolar range.
| Sialyltransferase | IC50 Value (µM) |
| ST3Gal I (rat) | 12 - 37 |
| ST3Gal III (rat) | 12 - 37 |
| ST6Gal I (human) | 12 - 37 |
Experimental Protocols
The determination of IC50 values for sialyltransferase inhibitors like this compound typically involves in vitro enzymatic assays. Below is a representative protocol based on established methodologies.
In Vitro Sialyltransferase Activity Inhibition Assay
This protocol outlines a common method to measure the inhibitory effect of a compound on sialyltransferase activity.
Materials:
-
Recombinant sialyltransferase enzymes (ST3Gal I, ST3Gal III, ST6Gal I)
-
Donor substrate: Cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac)
-
Acceptor substrate (e.g., asialofetuin)
-
This compound (or other inhibitors) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)
-
Detection reagent (e.g., reagents for a fluorescence polarization assay)
-
Microplates (e.g., 384-well)
-
Plate reader capable of measuring the chosen detection signal
Procedure:
-
Reagent Preparation: Prepare solutions of the sialyltransferase enzyme, acceptor substrate, and a fluorescently labeled donor substrate in the assay buffer. Prepare a serial dilution of this compound.
-
Reaction Setup: In a microplate, add the this compound dilutions to the appropriate wells. A vehicle control (without inhibitor) should be included.
-
Enzyme and Substrate Addition: Add the sialyltransferase enzyme and the acceptor substrate to all wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the donor substrate (CMP-Neu5Ac) to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
FAK/Paxillin Signaling Pathway Inhibition by this compound
This compound has been shown to suppress cancer cell metastasis by inhibiting the FAK/paxillin signaling pathway. This pathway is crucial for cell adhesion, migration, and invasion.
Caption: FAK/Paxillin signaling pathway and points of inhibition by this compound.
Experimental Workflow for Determining IC50
The following diagram illustrates a typical workflow for determining the IC50 value of a sialyltransferase inhibitor.
Caption: Workflow for IC50 determination of a sialyltransferase inhibitor.
A Comparative Analysis of Lithocholic Acid Derivatives as STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology and inflammatory diseases due to its central role in tumor progression and immune regulation. The discovery of small molecules that can modulate STAT3 activity is an area of intense research. Among the diverse chemical scaffolds explored, derivatives of lithocholic acid (LCA), a secondary bile acid, have emerged as potential STAT3 inhibitors. This guide provides a comparative overview of select LCA derivatives, summarizing their effects on the STAT3 signaling pathway based on available experimental data.
Data Presentation: Lithocholic Acid Derivatives and their Effect on STAT3 Signaling
| Derivative Name | Chemical Structure | Effect on STAT3 Signaling | Cell Line(s) | Reported Concentration | Citation(s) |
| Lithocholic Acid (LCA) | [Insert Chemical Structure of LCA] | Reduces phosphorylation of STAT3.[1][2] | HCT116 | 30 µM | [1][2] |
| 3-oxo-Lithocholic Acid (3-oxo-LCA) | [Insert Chemical Structure of 3-oxo-LCA] | While primarily studied as an FXR agonist, its impact on STAT3 signaling is an area of ongoing investigation.[3] | HCT116, MC38, CT26 | Not specified for STAT3 | |
| Lithocholic Acid Hydroxyamide (LCAHA) | [Insert Chemical Structure of LCAHA] | Primarily identified as a USP2a inhibitor, which can indirectly affect pathways involving STAT3. Direct STAT3 inhibition data is not available. | HCT116 | Not specified for STAT3 |
Note: The chemical structures are illustrative and should be confirmed from a chemical database.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the inhibitory potential of compounds against the STAT3 signaling pathway.
1. Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding
This assay is designed to identify compounds that disrupt the binding of a phosphopeptide to the SH2 domain of STAT3, a critical step in STAT3 activation.
-
Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled phosphotyrosine peptide probe (e.g., fluorescein-labeled pY-peptide)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (LCA derivatives) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled phosphopeptide probe and recombinant STAT3 protein in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the probe and a concentration of STAT3 that yields a significant polarization window.
-
Dispense the STAT3/probe mixture into the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known STAT3 inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a predetermined period (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
The data is analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that displaces 50% of the bound probe, is then calculated using a suitable nonlinear regression model.
-
2. STAT3-Dependent Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3.
-
Materials:
-
A suitable human cancer cell line with an active JAK/STAT3 pathway (e.g., MDA-MB-231, HeLa)
-
STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements upstream of the luciferase gene)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
STAT3 activator (e.g., Interleukin-6, IL-6)
-
Test compounds (LCA derivatives)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid.
-
After transfection, plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compounds at various concentrations for a specified period (e.g., 1-2 hours) before stimulating with a STAT3 activator like IL-6.
-
Following an appropriate incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of STAT3 transcriptional activity for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
3. Cell Viability (MTT/XTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the LCA derivatives on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (LCA derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the LCA derivatives. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.
-
For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizations
STAT3 Signaling Pathway
Caption: The canonical STAT3 signaling pathway and the potential point of inhibition by Lithocholic Acid derivatives.
Experimental Workflow for Evaluating STAT3 Inhibitors
Caption: A generalized experimental workflow for the comprehensive evaluation of Lithocholic Acid derivatives as STAT3 inhibitors.
References
- 1. Lithocholic Acid Stimulates IL-8 Expression in Human Colorectal Cancer Cells Via Activation of Erk1/2 MAPK and Suppression of STAT3 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Microbial Bile Acid Metabolite 3-oxo-LCA Inhibits Colorectal Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of Lith-O-Asp on α-2,3- and α-2,6-Sialylation: A Comparative Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lith-O-Asp's performance in modulating α-2,3- and α-2,6-sialylation, benchmarked against other known sialyltransferase inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the evaluation of this compound for research and therapeutic development.
Sialylation, the terminal modification of glycan chains with sialic acid, is a critical cellular process mediated by a family of enzymes called sialyltransferases (STs). These enzymes exhibit high specificity, creating either α-2,3 or α-2,6 linkages to underlying galactose residues. Dysregulation of sialylation, particularly an increase in cell surface sialic acids (hypersialylation), is a hallmark of cancer and is strongly correlated with metastasis, invasion, and poor prognosis.[1][2][3] Consequently, STs have emerged as significant targets for therapeutic intervention.
This compound, a novel derivative of lithocholic acid, has been identified as a potent inhibitor of sialyltransferases.[1][4] This guide details its activity on both α-2,3- and α-2,6-sialylation and compares it with alternative compounds.
Comparative Analysis of Sialyltransferase Inhibitors
This compound distinguishes itself by demonstrating broad-spectrum inhibitory activity against STs responsible for both major sialyl linkages. This contrasts with several other inhibitors that show a preference for a specific enzyme family. The following table summarizes the performance of this compound and selected alternatives.
| Compound | Target Sialyltransferase(s) | Linkage Specificity | Quantitative Data (IC50 / Ki) | Key Biological Effects |
| This compound | ST3Gal-I, ST3Gal-III, ST6Gal-I | α-2,3 and α-2,6 | IC50: 12–37 μM | Suppresses cancer cell migration, invasion, and angiogenesis; inhibits FAK/paxillin signaling. |
| Ginsenosides | ST3Gal-I, ST6Gal-I | α-2,3 and α-2,6 | Not specified | Inhibit total and free sialic acid expression in HepG2 cells. |
| Soyasaponin I | ST3Gal-I | α-2,3 | Ki: 2.1 - 2.3 μM | Suppresses metastatic potential of melanoma cells by reducing α-2,3 sialylation. |
| Flavonoids | ST6Gal-I (some also inhibit ST3Gal) | Primarily α-2,6 | IC50: < 10 μM (for two derivatives against ST6Gal-I) | Inhibit ST enzyme activity through a mixed inhibition mechanism. |
| Lithocholic Acid | ST3Gal-I | α-2,3 | IC50: 21 μM | Parent compound for more potent derivatives like this compound. |
Key Experimental Protocols
The validation of sialyltransferase inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies for two fundamental experiments.
Protocol 1: In Vitro Sialyltransferase (ST) Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific recombinant sialyltransferase.
Objective: To determine the IC50 value of an inhibitor against a purified ST enzyme (e.g., ST6Gal-I or ST3Gal-I).
Materials:
-
Recombinant human ST6Gal-I or ST3Gal-I.
-
CMP-[14C]-Neu5Ac (radiolabeled donor substrate).
-
Asialofetuin (acceptor substrate).
-
Inhibitor compound (e.g., this compound).
-
Assay Buffer: 50 mM MES buffer (pH 6.0), 1 mM MgCl2, 0.5% Triton CF-54.
-
SDS-PAGE loading buffer.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing assay buffer, 10 µg of asialofetuin, and 100 µM of CMP-[14C]-Neu5Ac.
-
Add the inhibitor compound at varying concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Initiate the reaction by adding the purified ST enzyme to the mixture for a total volume of 10 µL.
-
Incubate the reaction at 37°C for 3-20 hours.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products via SDS-PAGE. The radiolabeled sialic acid will be transferred to the asialofetuin, increasing its molecular weight.
-
Excise the protein bands corresponding to sialylated asialofetuin from the gel.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration relative to the control and determine the IC50 value by nonlinear regression.
(Note: Non-radioactive, fluorescence- or colorimetry-based assay kits are also commercially available and follow a similar principle of measuring product formation.)
Protocol 2: Cell-Based Sialylation Analysis via Lectin Staining & Flow Cytometry
This method quantifies the levels of α-2,3- and α-2,6-linked sialic acids on the surface of live cells after treatment with an inhibitor.
Objective: To validate the effect of an inhibitor on cell surface sialylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Inhibitor compound (e.g., this compound).
-
Fluorescently-conjugated lectins:
-
FITC-labeled Sambucus nigra agglutinin (SNA) for α-2,6 sialic acids.
-
Biotinylated Maackia amurensis agglutinin (MAA) for α-2,3 sialic acids.
-
-
Streptavidin-PE (or other fluorophore-conjugated streptavidin).
-
FACS Buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the inhibitor (and a vehicle control) for 24-48 hours.
-
Cell Preparation: Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface glycans. Wash the cells twice with cold FACS buffer. Resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
Lectin Staining:
-
For α-2,6 sialylation: Incubate cells with FITC-SNA (e.g., 5 µg/mL) for 30 minutes on ice in the dark.
-
For α-2,3 sialylation: Incubate cells with biotinylated-MAA (e.g., 10 µg/mL) for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
Secondary Staining (for MAA): For cells stained with biotinylated-MAA, resuspend the cell pellet in FACS buffer containing Streptavidin-PE and incubate for 20-30 minutes on ice in the dark.
-
Final Wash: Wash the cells twice more with cold FACS buffer.
-
Flow Cytometry: Resuspend the final cell pellet in 500 µL of FACS buffer and analyze immediately on a flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample. A decrease in MFI in inhibitor-treated cells compared to the control indicates a reduction in the specific sialyl linkage.
Visualized Pathways and Workflows
To better illustrate the underlying mechanisms and processes, the following diagrams have been generated.
Caption: Sialylation pathways and the inhibitory action of this compound.
Caption: this compound's mechanism of action on metastatic signaling.
Caption: Experimental workflow for cell-based sialylation analysis.
References
Safety Operating Guide
Navigating the Disposal of Lith-O-Asp: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Lith-O-Asp, a sialyltransferase inhibitor used in cancer research. While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), adherence to proper disposal procedures is crucial to minimize environmental impact and maintain a culture of safety.
Core Safety and Handling
Before proceeding with disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields.
-
Hand Protection: Protective gloves.
-
Body Protection: A lab coat.
Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols. In the event of a spill, it should be contained and collected with an absorbent material, and the area should be decontaminated.
Quantitative Disposal Data
The Safety Data Sheet for this compound does not specify quantitative limits for disposal. Therefore, all disposal practices must adhere to local, state, and federal regulations, as well as institutional policies.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS |
| Drain Disposal | Not recommended without approval from institutional EHS and local authorities | General Laboratory Best Practices |
| Landfill Disposal | Must be processed by a licensed professional waste disposal service | MedChemExpress SDS |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes unused solid compound, prepared solutions, and contaminated materials such as pipette tips, tubes, and gloves.
- Segregate this compound waste from other laboratory waste streams, particularly from hazardous chemical waste, to avoid cross-contamination and ensure proper disposal routing.
2. Waste Collection and Labeling:
- Collect solid this compound waste and contaminated disposables in a designated, leak-proof container.
- Collect liquid waste containing this compound in a separate, sealed container.
- Clearly label the waste container as "Non-hazardous Chemical Waste: this compound" and include the date of accumulation. Proper labeling is critical for waste tracking and pickup by environmental health and safety (EHS) personnel.
3. Storage of Waste:
- Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.
- Ensure the storage area is away from general laboratory traffic and incompatible materials.
4. Scheduling Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for the non-hazardous chemical waste.
- Do not attempt to dispose of this compound waste in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's policies and local regulations. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals, and it is best practice to avoid drain disposal of any research chemical.[1]
5. Documentation:
- Maintain a log of all this compound waste generated and disposed of, in accordance with your laboratory's and institution's record-keeping requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Comprehensive Safety and Handling Guide for Lith-O-Asp
For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling and disposal of Lith-O-Asp, a sialyltransferase inhibitor.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is recommended.
| Protection Type | Recommended Equipment | Standards/Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical impermeable gloves and a fire/flame resistant, impervious lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following procedural steps provide a clear workflow for safe handling and disposal.
1. Preparation and Handling:
-
Ensure adequate ventilation in the designated work area.[1]
-
Avoid the formation of dust.[1]
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Inspect gloves for any damage prior to use.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
2. Storage:
-
For long-term storage, it is recommended to store this compound at -80°C for up to 2 years, or at -20°C for up to 1 year.
3. In Case of a Spill:
-
Evacuate personnel to a safe area, upwind of the spill.
-
If it is safe to do so, prevent further leakage or spillage.
-
Avoid breathing in any vapors, mist, or gas.
-
Use spark-proof tools and explosion-proof equipment during cleanup.
4. Disposal Plan:
-
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the contents and the container to an approved waste disposal plant.
-
Do not let the product enter drains.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
